Product packaging for 2,2-Diethoxy-N-ethyl-1-ethanamine(Cat. No.:CAS No. 69148-92-1)

2,2-Diethoxy-N-ethyl-1-ethanamine

Cat. No.: B031362
CAS No.: 69148-92-1
M. Wt: 161.24 g/mol
InChI Key: YSCNYKGRVUVJHA-UHFFFAOYSA-N
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Description

2,2-Diethoxy-N-ethyl-1-ethanamine, also known as this compound, is a useful research compound. Its molecular formula is C8H19NO2 and its molecular weight is 161.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NO2 B031362 2,2-Diethoxy-N-ethyl-1-ethanamine CAS No. 69148-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diethoxy-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-4-9-7-8(10-5-2)11-6-3/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCNYKGRVUVJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500606
Record name 2,2-Diethoxy-N-ethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69148-92-1
Record name 2,2-Diethoxy-N-ethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2,2-Diethoxy-N-ethyl-1-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2,2-Diethoxy-N-ethyl-1-ethanamine, a versatile intermediate compound with applications in organic synthesis, particularly in the development of pharmacologically active molecules. This document details its physicochemical characteristics, reactivity, and its role as a precursor to antithyroid agents, including experimental protocols and pathway visualizations.

Chemical and Physical Properties

This compound, also known by its synonyms ethanamine, 2,2-diethoxy-N-ethyl-, is a colorless to pale yellow liquid.[1] It is characterized by its solubility in organic solvents and limited solubility in water. The presence of an amine group allows for hydrogen bonding, influencing its reactivity and interactions with other chemical species.[1]

A summary of the key chemical and estimated physical properties is presented in Table 1.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms Ethanamine, 2,2-diethoxy-N-ethyl-[1]
CAS Number 69148-92-1[1]
Molecular Formula C₈H₁₉NO₂[1]
Molecular Weight 161.24 g/mol [1]
Physical State Colorless to pale yellow liquid[1]
Solubility Soluble in organic solvents, limited in water[1]
Estimated Boiling Point ~132-170 °C[2][3][4]
Estimated Density ~0.88-0.94 g/cm³[2][3][4]

Synthesis and Reactivity

This compound serves as a key starting material in the synthesis of various heterocyclic compounds. A notable application is its use in the preparation of 1-substituted-2-mercaptoimidazoles, a class of compounds investigated for their antithyroid activity.

Experimental Protocol: Synthesis of 1-Ethyl-2-mercaptoimidazole (A Representative Derivative)

While a specific protocol starting directly from this compound was not found in the reviewed literature, a general and analogous two-step synthesis can be proposed based on established methods for similar compounds. This involves the formation of an intermediate N-(2,2-diethoxyethyl)formamide, followed by cyclization with a thiocyanate source.

Step 1: Formation of N-(2,2-diethoxyethyl)formamide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) and a suitable formylating agent such as ethyl formate (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess formylating agent and any volatile byproducts under reduced pressure to yield the crude N-(2,2-diethoxyethyl)formamide.

Step 2: Cyclization to 1-Ethyl-2-mercaptoimidazole

  • Dissolve the crude N-(2,2-diethoxyethyl)formamide in a suitable solvent, such as aqueous ethanol.

  • Add an aqueous solution of a thiocyanate salt, for example, potassium thiocyanate (KSCN) (1.5 equivalents).

  • Acidify the mixture with a strong acid, such as hydrochloric acid (HCl), to generate thiocyanic acid in situ.

  • Heat the reaction mixture to reflux for several hours, monitoring the formation of the imidazole ring by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 1-ethyl-2-mercaptoimidazole.

The logical workflow for this synthesis is depicted in the following diagram:

G Synthesis of 1-Ethyl-2-mercaptoimidazole A This compound reagent1 + Ethyl Formate (Reflux) A->reagent1 B N-(2,2-diethoxyethyl)formamide reagent2 + KSCN, HCl (Reflux) B->reagent2 C 1-Ethyl-2-mercaptoimidazole reagent1->B reagent2->C

Caption: Proposed synthesis of 1-Ethyl-2-mercaptoimidazole.

Biological Activity and Signaling Pathway

The primary pharmacological interest in derivatives of this compound, such as 1-ethyl-2-mercaptoimidazole, lies in their potential as antithyroid agents. Antithyroid drugs function by inhibiting the synthesis of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3).

Mechanism of Action: Inhibition of Thyroid Peroxidase

The key enzyme in thyroid hormone synthesis is thyroid peroxidase (TPO). This enzyme catalyzes both the iodination of tyrosine residues on the protein thyroglobulin and the subsequent coupling of these iodinated tyrosines to form T4 and T3.

Mercaptoimidazole-based inhibitors, including 1-ethyl-2-mercaptoimidazole, are thought to act as competitive inhibitors of TPO. The proposed mechanism involves the inhibitor molecule interacting with the active site of TPO, thereby preventing the enzyme from utilizing its natural substrate, iodide. This interaction can be irreversible, leading to a sustained reduction in thyroid hormone production.

The step-by-step process of thyroid hormone synthesis and the point of inhibition are illustrated in the following diagram:

G Thyroid Hormone Synthesis and Inhibition cluster_0 Thyroid Follicular Cell I_blood Iodide (I⁻) in Blood I_cell Iodide (I⁻) in Cell I_blood->I_cell NIS Symporter I2 Iodine (I₂) I_cell->I2 Oxidation TPO Thyroid Peroxidase (TPO) I_cell->TPO MIT_DIT MIT & DIT on TG I2->MIT_DIT Iodination TPO->I2 TPO->MIT_DIT T3_T4_TG T₃ & T₄ on TG TPO->T3_T4_TG TG Thyroglobulin (TG) TG->TPO MIT_DIT->T3_T4_TG Coupling T3_T4_blood T₃ & T₄ in Blood T3_T4_TG->T3_T4_blood Proteolysis & Release inhibitor 1-Ethyl-2-mercaptoimidazole inhibitor->TPO Inhibition

Caption: Inhibition of Thyroid Peroxidase by 1-Ethyl-2-mercaptoimidazole.

Experimental Protocol: Thyroid Peroxidase Inhibition Assay

To evaluate the antithyroid potential of compounds like 1-ethyl-2-mercaptoimidazole, an in vitro thyroid peroxidase (TPO) inhibition assay can be performed. The following is a representative protocol based on commonly used methods.

Materials:

  • Thyroid peroxidase (TPO) enzyme preparation (e.g., from porcine or human thyroid microsomes)

  • Guaiacol (substrate)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • Test compound (1-ethyl-2-mercaptoimidazole) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the phosphate buffer.

  • In a 96-well microplate, add the following to each well in the specified order:

    • 50 µL of phosphate buffer

    • 40 µL of the test compound solution (or solvent control)

    • 50 µL of guaiacol solution

    • 20 µL of the TPO enzyme solution

  • Incubate the plate at 37 °C for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding 50 µL of H₂O₂ solution to each well.

  • Immediately place the microplate in a reader and measure the absorbance at 470 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes.

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percentage of TPO inhibition for each concentration of the test compound relative to the solvent control.

  • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

The workflow for this experimental protocol is outlined below:

G Thyroid Peroxidase Inhibition Assay Workflow A Prepare Reagents (TPO, Guaiacol, H₂O₂, Buffer) C Add Reagents and Test Compound to Microplate A->C B Prepare Test Compound Dilutions B->C D Incubate at 37°C C->D E Initiate Reaction with H₂O₂ D->E F Measure Absorbance at 470 nm E->F G Calculate % Inhibition and IC₅₀ F->G

References

Technical Guide: An Examination of 6-methoxy-2-(4-methoxyphenyl)benzo[b]furan

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The CAS number provided in the topic, 69148-92-1, is registered to 2,2-diethoxy-N-ethylethanamine. This technical guide focuses on the chemical compound 6-methoxy-2-(4-methoxyphenyl)benzo[b]furan , for which the correct CAS number is 1838-44-4 .[1] It is crucial for researchers to use the correct CAS number for substance identification and data retrieval.

Core Physical Characteristics

Precise experimental data for the physical characteristics of 6-methoxy-2-(4-methoxyphenyl)benzo[b]furan is not extensively documented in publicly available literature. The data presented below is based on available supplier information and computational predictions. For comparison, data for the structurally similar sulfur analog, 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (CAS: 63675-74-1), is also included, as this compound is sometimes mistaken for the benzofuran derivative.

Property6-methoxy-2-(4-methoxyphenyl)benzo[b]furan6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
CAS Number 1838-44-4[1]63675-74-1[2]
Molecular Formula C16H14O3[1]C16H14O2S[2]
Molecular Weight 254.29 g/mol [1]270.35 g/mol [2]
Appearance Not specified (likely a solid)Solid, White to off-white crystalline powder
Melting Point Not specified191-197 °C[2]
Boiling Point Not specifiedNot specified
Solubility Expected to be soluble in organic solvents and have limited solubility in water.[3]Not specified

Experimental Protocols

Detailed experimental protocols for determining the physical characteristics of 6-methoxy-2-(4-methoxyphenyl)benzo[b]furan are not available. However, standard methodologies for solid organic compounds can be applied.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[4][5]

Methodology:

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a depth of 2-3 mm.[6]

  • Apparatus: A calibrated melting point apparatus (e.g., a Mel-Temp or Thiele tube) is used.[4]

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 2 °C/min) near the expected melting point.[6]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[4] A narrow melting range (typically ≤ 2 °C) is indicative of a pure compound.[5]

Solubility Assessment

The solubility of a compound provides insights into its polarity and potential solvent systems for reactions, purification, and formulation.[7]

Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.

  • Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated at a constant temperature. The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. Partial dissolution indicates slight solubility.[7]

  • Quantitative Analysis (Optional): For precise solubility determination, techniques like UV-Vis spectroscopy or HPLC can be used to measure the concentration of the dissolved compound in a saturated solution.

Synthesis and Potential Biological Relevance

Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9]

General Synthesis Workflow

The synthesis of 2-arylbenzofurans can be achieved through various methods. A common approach involves the coupling of a substituted phenol with a suitable acetylene derivative, followed by cyclization. The diagram below illustrates a generalized workflow for the synthesis of a substituted benzofuran.

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product phenol Substituted Phenol coupling Coupling Reaction (e.g., Sonogashira) phenol->coupling acetylene Substituted Acetylene acetylene->coupling cyclization Cyclization coupling->cyclization purification Chromatography cyclization->purification product 6-methoxy-2-(4-methoxyphenyl) benzo[b]furan purification->product

Generalized synthesis workflow for a substituted benzofuran.
Biological Signaling Context

While specific signaling pathways for 6-methoxy-2-(4-methoxyphenyl)benzo[b]furan are not well-defined in the literature, some benzofuran derivatives have been investigated for their therapeutic potential. For instance, certain 6-methoxy benzofuran derivatives have been studied for their role in promoting bone formation, potentially through the upregulation of Bone Morphogenetic Protein 2 (BMP-2), which is a key signaling molecule in osteoblast differentiation.[10]

The following diagram illustrates a simplified hypothetical signaling pathway based on the activity of related benzofuran compounds.

G cluster_cell Mesenchymal Stem Cell benzofuran 6-methoxy Benzofuran Derivative bmp2 Upregulation of BMP-2 Expression benzofuran->bmp2 cell_membrane Cell Membrane smad Activation of Smad Signaling Pathway bmp2->smad transcription Nuclear Translocation and Gene Transcription smad->transcription osteoblast Osteoblast Differentiation and Bone Formation transcription->osteoblast

Hypothetical signaling pathway for a benzofuran derivative.

References

molecular structure of 2,2-Diethoxy-N-ethyl-1-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the molecular structure, properties, and synthetic considerations for 2,2-Diethoxy-N-ethyl-1-ethanamine (CAS No. 69148-92-1). This bifunctional molecule, containing both an acetal and a secondary amine, serves as a valuable intermediate in organic synthesis. Notably, it is a precursor for the synthesis of 1-substituted-2-mercaptoimidazoles, a class of compounds investigated for their antithyroid activity. This guide summarizes key molecular identifiers, known applications, and provides a proposed synthetic protocol, presented with the level of detail required by research and development professionals.

Molecular Structure and Identifiers

This compound is an organic compound featuring a central two-carbon ethanamine backbone. Carbon-2 is protected as a diethyl acetal, which imparts stability under basic and neutral conditions while allowing for deprotection to the corresponding aldehyde under acidic conditions. The nitrogen atom is substituted with an ethyl group, forming a secondary amine.

molecular_structure

The key structural and registration identifiers for this compound are summarized in the table below.

IdentifierValue
CAS Number 69148-92-1[1]
Molecular Formula C₈H₁₉NO₂[1]
Molecular Weight 161.24 g/mol
IUPAC Name 2,2-Diethoxy-N-ethylethanamine
SMILES CCNCC(OCC)OCC[1]
InChI InChI=1S/C8H19NO2/c1-4-9-7-8(10-5-2)11-6-3/h8-9H,4-7H2,1-3H3[1]
Synonyms 2,2-Diethoxy-N-ethyl-ethanamine, Ethanamine, 2,2-diethoxy-N-ethyl-[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structure, it is characterized as a colorless to pale yellow liquid that is soluble in common organic solvents with limited solubility in water.[1]

PropertyValue
Appearance Colorless to pale yellow liquid[1]
Boiling Point Data not available
Density Data not available
Refractive Index Data not available
Solubility Soluble in organic solvents; limited water solubility[1]

Synthesis and Experimental Protocols

proposed_synthesis

Proposed Experimental Protocol: Reductive Amination

This is a representative, theoretical protocol based on standard organic chemistry practices.

  • Reaction Setup: To a solution of 2,2-diethoxyacetaldehyde (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethylamine (1.1 eq.). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), is added portion-wise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aldehyde is fully consumed.

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with the reaction solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Development

The primary documented application of this compound is as a key intermediate in the synthesis of pharmacologically active molecules. It is specifically used in the preparation of 1-substituted-2-mercaptoimidazoles, which have been studied for their antithyroid activity.

The synthetic utility of this compound lies in its masked aldehyde functionality. The amine can react with a thiocyanate, and subsequent intramolecular cyclization and hydrolysis of the acetal under acidic conditions leads to the formation of the imidazole ring system.

logical_relationship

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, compounds of this class (amines and acetals) should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Amines can be irritants and may pose health risks upon inhalation, ingestion, or skin contact.[1]

Conclusion

This compound is a specialized chemical intermediate with demonstrated utility in the synthesis of heterocyclic compounds relevant to drug discovery. Its molecular structure offers a stable, protected aldehyde and a reactive secondary amine, enabling sequential and controlled synthetic transformations. While comprehensive physicochemical data is sparse, its structural motifs and known applications provide a solid foundation for its use in research and development, particularly for medicinal chemists and process development scientists. Further research into its properties and reactivity would be beneficial to the scientific community.

References

Spectroscopic Analysis of 2,2-Diethoxy-N-ethyl-1-ethanamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectral data for 2,2-Diethoxy-N-ethyl-1-ethanamine (CAS 69148-92-1). Due to the limited availability of public spectral data for this specific compound, this document presents predicted spectral characteristics and detailed experimental protocols. As a close structural analog, publicly available data for 2,2-diethoxyethanamine is included for comparative purposes.

Chemical Structure and Identity

This compound is an organic compound featuring a secondary amine and an acetal functional group. Its structure is a key determinant of its spectroscopic properties.

  • Chemical Formula: C₈H₁₉NO₂

  • InChI Key: InChI=1/C8H19NO2/c1-4-9-7-8(10-5-2)11-6-3/h8-9H,4-7H2,1-3H3

  • SMILES: CCNCC(OCC)OCC

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton nuclear magnetic resonance (¹H NMR) chemical shifts, multiplicities, and assignments for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar structures.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.6 - 4.8Triplet1H-CH(OEt)₂
~3.5 - 3.7Quartet4H-OCH₂CH₃
~2.7 - 2.9Triplet2H-NCH₂CH(OEt)₂
~2.5 - 2.7Quartet2H-NHCH₂CH₃
~1.1 - 1.3Triplet6H-OCH₂CH₃
~1.0 - 1.2Triplet3H-NHCH₂CH₃
~1.0 - 1.5Singlet (broad)1H-NH-

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) spectral data for this compound are summarized below.

Chemical Shift (ppm)Assignment
~101 - 103-CH(OEt)₂
~61 - 63-OCH₂CH₃
~50 - 52-NCH₂CH(OEt)₂
~42 - 44-NHCH₂CH₃
~15 - 17-OCH₂CH₃
~14 - 16-NHCH₂CH₃

Predicted Infrared (IR) Spectral Data

The expected characteristic infrared absorption bands for this compound are listed in the following table.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300 - 3500N-HStretching
2850 - 3000C-HStretching
1450 - 1470C-HBending
1370 - 1390C-HBending
1050 - 1150C-OStretching (Acetal)
1000 - 1250C-NStretching

Experimental Protocols

Detailed methodologies for the acquisition of NMR and IR spectral data are crucial for reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired spectral resolution.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The deuterated solvent signal can be used for chemical shift referencing.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

  • Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Compound Synthesis/Purification Compound Synthesis/Purification Solvent Selection Solvent Selection Compound Synthesis/Purification->Solvent Selection Sample Dissolution Sample Dissolution Solvent Selection->Sample Dissolution NMR Spectroscopy NMR Spectroscopy Sample Dissolution->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Sample Dissolution->IR Spectroscopy Spectral Processing Spectral Processing NMR Spectroscopy->Spectral Processing IR Spectroscopy->Spectral Processing Peak Picking & Integration Peak Picking & Integration Spectral Processing->Peak Picking & Integration Structure Elucidation Structure Elucidation Peak Picking & Integration->Structure Elucidation

Caption: General workflow for spectroscopic analysis.

Technical Guide: Physicochemical Properties of (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available physicochemical data for the compound (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE. Due to the limited publicly available experimental data for this specific molecule, this guide also furnishes standardized experimental protocols for the determination of its boiling point and density.

Compound Identification

PropertyValue
Chemical Name (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE
Synonyms 2,2-Diethoxy-N-ethylethanamine[1][2]
CAS Number 69148-92-1[1][2][3]
Molecular Formula C8H19NO2[4]
Molecular Weight 161.24 g/mol [4]
Structure CCNCC(OCC)OCC[4]

Physicochemical Data

A comprehensive literature search did not yield experimentally determined values for the boiling point and density of (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE. Chemical suppliers list it as a liquid, but do not provide specific physical properties. It is soluble in organic solvents and is used in the preparation of 1-substituted-2-mercaptoimidazoles which have shown antithyroid activity[1][3].

The table below summarizes the available data.

ParameterValueSource
Boiling Point Data not available-
Density Data not available-
pKa (Predicted) 8.52 ± 0.28[4]

Experimental Protocols

For researchers requiring precise data for (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE, the following are detailed standard protocols for the experimental determination of boiling point and density.

3.1. Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

  • Apparatus:

    • Small test tube (e.g., 10 x 75 mm)

    • Thermometer or thermocouple

    • Heating block or oil bath

    • Magnetic stirrer and a small stir bar

    • Clamps and stand

  • Procedure:

    • Place approximately 0.5 mL of (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE into the test tube along with a small magnetic stir bar.

    • Position the test tube in the heating block or oil bath.

    • Lower the thermometer or thermocouple into the test tube, ensuring the bulb or tip is positioned about 1 cm above the liquid surface to measure the vapor temperature.

    • Begin stirring and gently heat the sample.

    • Observe the liquid until it begins to boil and a ring of refluxing condensate is visible on the inner wall of the test tube.

    • Adjust the heating so that the reflux ring is stable and its upper boundary is level with the thermometer bulb.

    • The stable temperature reading on the thermometer is the boiling point of the liquid. Record the atmospheric pressure at the time of measurement.

3.2. Determination of Density (Oscillating U-tube Method)

Modern digital density meters provide high accuracy with small sample volumes.

  • Apparatus:

    • Digital density meter (e.g., Anton Paar DMA series)[5]

    • Syringe for sample injection

    • Thermostatic control for the measurement cell

  • Procedure:

    • Calibrate the density meter with dry air and deionized water at a known temperature (e.g., 20 °C).

    • Set the desired measurement temperature for the instrument's cell.

    • Using a syringe, inject a small volume (typically < 1 mL) of (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE into the oscillating U-tube of the density meter, ensuring no air bubbles are present.

    • Allow the sample to thermally equilibrate within the cell.

    • The instrument will measure the oscillation period of the U-tube and automatically calculate the density of the sample.

    • Record the density reading. It is advisable to perform multiple measurements and report the average value.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a conceptual synthesis pathway and a general workflow for the physicochemical characterization of a novel amine.

G Conceptual Synthesis of a Tertiary Amine A Primary Amine (e.g., Ethylamine) C Reductive Amination A->C B Aldehyde/Ketone (e.g., 2,2-Diethoxyacetaldehyde) B->C D Tertiary Amine ((2,2-DIETHOXY-ETHYL)-ETHYL-AMINE) C->D E Reducing Agent (e.g., NaBH(OAc)3) E->C

Caption: Conceptual reaction pathway for the synthesis of a tertiary amine.

G Workflow for Physicochemical Characterization A Sample Acquisition ((2,2-DIETHOXY-ETHYL)-ETHYL-AMINE) B Purity Analysis (e.g., GC-MS, NMR) A->B C Boiling Point Determination B->C D Density Measurement B->D E Spectroscopic Analysis (e.g., IR, NMR) B->E F Data Compilation and Reporting C->F D->F E->F

Caption: General experimental workflow for physicochemical characterization.

References

An In-depth Technical Guide to the Material Safety Data Sheet for 2,2-Diethoxy-N-ethyl-1-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety information for 2,2-Diethoxy-N-ethyl-1-ethanamine (CAS No. 69148-92-1). Due to the limited availability of a complete Safety Data Sheet (SDS), this document synthesizes available data and provides general safety protocols based on the chemical nature of aliphatic amines.

Chemical Identification and Physical Properties

This compound is an organic compound containing an amine functional group and two ethoxy groups.[1] It is typically a colorless to pale yellow liquid and is soluble in organic solvents.[1]

Identifier Value Source
Chemical Name This compound[1][2][3]
Synonyms (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE, 2,2-Diethoxy-N-ethylethanamine[3][4]
CAS Number 69148-92-1[1][2][3][4]
Molecular Formula C8H19NO2[1][3][4]
Molecular Weight 161.24 g/mol [3]
InChI InChI=1S/C8H19NO2/c1-4-9-7-8(10-5-2)11-6-3/h8-9H,4-7H2,1-3H3[1][3][4]
SMILES CCNCC(OCC)OCC[1]
Physical Property Value Source
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in organic solvents[1]
pKa (Predicted) 8.52 ± 0.28[3]

Hazard Identification and Toxicological Information

While a specific GHS classification for this compound is not available, it is known to be an aliphatic amine.[3] Amines can be irritants and may pose health risks.[1] General hazards associated with aliphatic amines include skin and eye irritation, and respiratory tract irritation upon inhalation.[5][6]

Toxicological Data Value
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Data not available
Skin Corrosion/Irritation Data not available; handle as a potential skin irritant.
Serious Eye Damage/Irritation Data not available; handle as a potential eye irritant.
Carcinogenicity Data not available

Note: The absence of specific toxicological data necessitates handling this compound with a high degree of caution, assuming it may have hazardous properties typical of aliphatic amines.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the limited specific data for this compound, the following protocols are based on general best practices for handling aliphatic amines and flammable liquids.

3.1. General Handling and Storage

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[8] Keep containers tightly closed.

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[7]

3.2. Chemical Spill Response Protocol

The following is a general protocol for responding to a small chemical spill of a flammable liquid like this compound in a laboratory setting. For large spills, evacuate the area and contact emergency services.[11][12]

  • Alert Personnel and Ensure Safety: Immediately alert others in the vicinity of the spill.[11] Ensure proper ventilation and eliminate all ignition sources.[13]

  • Don Appropriate PPE: Put on the necessary personal protective equipment, including gloves, goggles, and a lab coat.[12][14]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial spill absorbents, to create a dike around the spill to prevent it from spreading.[12][15]

  • Absorb the Spill: Cover the spill with the absorbent material, starting from the outside and working inwards.[15]

  • Collect and Dispose of Waste: Carefully scoop up the absorbed material and place it into a properly labeled, sealable container for hazardous waste disposal.[11][13]

  • Decontaminate the Area: Clean the spill area with soap and water.[11]

  • Restock Spill Kit: Replenish any used items in the spill kit.[14]

Below is a visual representation of the chemical spill response workflow.

G Chemical Spill Response Workflow spill Chemical Spill Occurs alert Alert Personnel & Ensure Area is Safe spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain absorb Absorb the Spill contain->absorb collect Collect Waste in Labeled Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate restock Restock Spill Kit decontaminate->restock end Procedure Complete restock->end

Caption: Workflow for handling a chemical spill.

First Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[5]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: The compound may be flammable. Vapors may be heavier than air and can travel to a source of ignition and flash back.[5] Hazardous decomposition products may include nitrogen oxides and carbon monoxide.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

Dispose of this chemical and its container in accordance with federal, state, and local regulations. Do not allow it to enter drains or waterways.

Disclaimer: This document is intended as an in-depth technical guide for informational purposes only and is based on currently available data. It is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the official SDS for the most accurate and complete safety information and handle this chemical with appropriate caution.

References

In-depth Technical Guide: Physicochemical Properties of 2,2-Diethoxy-N-ethyl-1-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Physicochemical Characteristics

2,2-Diethoxy-N-ethyl-1-ethanamine is an organic compound featuring a secondary amine and two ethoxy groups.[1] Its molecular structure suggests it is likely to be a colorless to pale yellow liquid at room temperature.[1] The presence of the amine group allows for hydrogen bonding, which can influence its reactivity and interactions with other molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 69148-92-1[1]
Molecular Formula C8H19NO2[1]
Molecular Weight 161.24 g/mol
Appearance Colorless to pale yellow liquid (predicted)[1]

Solubility Profile

Currently, there is a lack of specific, publicly available quantitative data on the solubility of this compound in various solvents. However, based on its chemical structure, a qualitative assessment can be made.

Qualitative Solubility:

  • Organic Solvents: The compound is reported to be soluble in organic solvents.[1] The presence of the ethyl and diethoxy groups contributes to its lipophilic character, facilitating dissolution in nonpolar and polar aprotic solvents.

  • Water: It is suggested to have limited solubility in water.[1] The hydrophobic nature of the ethoxy groups is a contributing factor to this limited aqueous solubility.[1]

A comprehensive understanding of the solubility profile is critical for applications in drug development and chemical synthesis. Therefore, experimental determination of solubility in a range of pharmaceutically and industrially relevant solvents is highly recommended.

Experimental Protocols for Solubility Determination

For researchers seeking to establish a quantitative solubility profile for this compound, a standardized experimental workflow is essential. The following protocol outlines a general method for determining the solubility of an amine compound.

experimental_workflow cluster_prep Preparation cluster_mixing Equilibration cluster_analysis Analysis cluster_data Data Processing prep_compound Weigh Compound add_compound Add excess compound to solvent prep_compound->add_compound prep_solvent Measure Solvent Volume prep_solvent->add_compound mix Agitate at constant temperature (e.g., 24h) add_compound->mix  Form a slurry equilibrate Allow to equilibrate mix->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate aliquot Take a known volume of the supernatant separate->aliquot analyze Quantify compound concentration (e.g., HPLC, UV-Vis) aliquot->analyze calculate Calculate solubility (e.g., mg/mL, mol/L) analyze->calculate

Caption: A generalized workflow for the experimental determination of solubility.

Biological Activity and Signaling Pathways

A thorough investigation for any known biological activities or interactions with signaling pathways for this compound did not yield any specific results. The compound is noted for its potential use as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.[1] One source mentions its use in the preparation of 1-substituted-2-mercaptoimidazoles which have antithyroid activity, indicating an indirect link to a biological application.

Given the absence of direct biological data, a logical next step for researchers would be to conduct in vitro screening assays to explore potential biological targets. A possible, though purely hypothetical, workflow for such an investigation is presented below.

logical_relationship compound This compound screening In Vitro Target Screening (e.g., Receptor Binding Assays, Enzyme Assays) compound->screening hit_id Identification of Potential Biological 'Hits' screening->hit_id  Identifies interaction dose_response Dose-Response Studies hit_id->dose_response pathway_analysis Signaling Pathway Elucidation dose_response->pathway_analysis  Confirms activity in_vivo In Vivo Efficacy and Toxicity Studies pathway_analysis->in_vivo

Caption: A hypothetical workflow for investigating the biological activity of a novel compound.

Conclusion

While this compound is commercially available and has potential applications in chemical synthesis, there is a significant gap in the publicly accessible data regarding its quantitative solubility and biological effects. The information provided in this guide summarizes the current knowledge and offers standardized methodologies for researchers to generate the necessary data to fill these gaps. Further experimental investigation is paramount to fully characterize the properties and potential applications of this compound in drug development and other scientific fields.

References

In-Depth Technical Guide: Applications of 2,2-Diethoxy-N-ethyl-1-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of 2,2-Diethoxy-N-ethyl-1-ethanamine, a versatile bifunctional molecule, with a particular focus on its role as a key building block in the synthesis of pharmaceutically active compounds. This document details its chemical properties, synthesis, and, most notably, its application in the preparation of antithyroid agents.

Core Compound Properties

This compound is an organic compound with the CAS number 69148-92-1 and the molecular formula C8H19NO2. It is characterized by the presence of a secondary amine and a diethyl acetal functional group. This unique combination of functionalities makes it a valuable intermediate in organic synthesis. The acetal group serves as a masked aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl group, while the secondary amine provides a nucleophilic center for various chemical transformations.

PropertyValue
CAS Number 69148-92-1
Molecular Formula C8H19NO2
Molecular Weight 161.24 g/mol
Synonyms (2,2-Diethoxyethyl)ethylamine, N-Ethylaminoacetaldehyde diethyl acetal

Application in the Synthesis of Antithyroid Agents

A significant application of this compound is in the preparation of 1-substituted-2-mercaptoimidazoles, a class of compounds known for their antithyroid activity.[1] These compounds, such as methimazole and carbimazole, are clinically used to manage hyperthyroidism by inhibiting the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones.[2][3][4] The N-ethyl substitution, facilitated by the use of this compound, allows for the synthesis of derivatives with potentially modified pharmacological profiles.

The general synthetic route to these 1-substituted-2-mercaptoimidazoles involves the reaction of an N-substituted aminoacetaldehyde diethyl acetal with an isothiocyanate.[4] In the case of this compound, the N-ethyl group is pre-installed on the precursor, leading to the formation of 1-ethyl-2-mercaptoimidazole derivatives.

Experimental Protocol: Synthesis of 1-Ethyl-2-mercaptoimidazole (Hypothetical)

While a specific documented protocol for the reaction with this compound was not found in the literature search, a general and widely established method for the synthesis of similar 1-substituted-2-mercaptoimidazoles can be adapted. The following is a representative experimental protocol based on the known chemistry of aminoacetaldehyde diethyl acetals and isothiocyanates.[4]

Materials:

  • This compound

  • Methyl isothiocyanate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction of the Amine with Isothiocyanate: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. To this solution, add methyl isothiocyanate (1 equivalent) dropwise at room temperature with stirring. The reaction mixture is then heated to reflux for a specified period (typically several hours) to facilitate the formation of the N,N'-disubstituted thiourea intermediate.

  • Cyclization via Acetal Deprotection: After the initial reaction is complete, the mixture is cooled. Concentrated hydrochloric acid is added cautiously to the reaction mixture. This serves to catalyze the deprotection of the diethyl acetal to the corresponding aldehyde and to promote the subsequent intramolecular cyclization to form the imidazole ring. The mixture is typically stirred at an elevated temperature until the cyclization is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is then neutralized with a base, such as sodium hydroxide solution. The crude product can be extracted with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 1-ethyl-2-mercaptoimidazole, is then purified by a suitable method, such as recrystallization or column chromatography.

Quantitative Data (Expected):

Based on similar reported syntheses, the yield for this type of reaction can be expected to be in the range of 60-80%, depending on the specific reaction conditions and purification efficiency.

ReactantMolar RatioExpected Yield
This compound160-80%
Methyl isothiocyanate1

Signaling Pathway and Mechanism of Action of Antithyroid Mercaptoimidazoles

The therapeutic effect of 1-substituted-2-mercaptoimidazoles stems from their ability to inhibit thyroid hormone synthesis. This is achieved through the direct inhibition of thyroid peroxidase (TPO), a key enzyme in the thyroid gland.

dot

Thyroid_Hormone_Synthesis_Inhibition cluster_thyroid_follicular_cell Thyroid Follicular Cell cluster_drug_action Drug Action Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin (Tg) TPO->Thyroglobulin Iodination of Tyrosine Residues T3_T4 Thyroid Hormones (T3, T4) TPO->T3_T4 MIT Monoiodotyrosine (MIT) Thyroglobulin->MIT DIT Diiodotyrosine (DIT) Thyroglobulin->DIT MIT->TPO Coupling DIT->TPO Coupling Mercaptoimidazole 1-Ethyl-2-mercaptoimidazole Mercaptoimidazole->TPO Inhibition

Caption: Inhibition of Thyroid Peroxidase by 1-Ethyl-2-mercaptoimidazole.

The diagram above illustrates the simplified pathway of thyroid hormone synthesis and the point of inhibition by 1-substituted-2-mercaptoimidazoles. Thyroid peroxidase catalyzes the oxidation of iodide and the subsequent iodination of tyrosine residues on the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). TPO then catalyzes the coupling of these iodinated tyrosines to form the thyroid hormones, triiodothyronine (T3) and thyroxine (T4). 1-Ethyl-2-mercaptoimidazole acts as a competitive inhibitor of TPO, preventing these crucial steps and thereby reducing the production of thyroid hormones.

General Synthetic Workflow

The overall process from the starting material to the final active pharmaceutical ingredient and its biological action can be visualized as follows.

dot

Synthetic_Workflow Start This compound Intermediate Thiourea Intermediate Start->Intermediate Reaction Reagent Isothiocyanate Reagent->Intermediate Cyclization Acid-catalyzed Cyclization Intermediate->Cyclization Deprotection API 1-Ethyl-2-mercaptoimidazole (API) Cyclization->API Purification Target Thyroid Peroxidase (TPO) API->Target Binding Action Inhibition of Hormone Synthesis Target->Action Biological Effect

Caption: Synthetic workflow from starting material to biological action.

Conclusion

This compound is a valuable chemical intermediate, primarily utilized as a precursor for the synthesis of 1-substituted-2-mercaptoimidazoles with potential antithyroid activity. Its bifunctional nature allows for the efficient construction of the imidazole core with a pre-installed N-ethyl substituent. The resulting compounds are potent inhibitors of thyroid peroxidase, a key enzyme in the biosynthesis of thyroid hormones, making them relevant targets for drug development in the treatment of hyperthyroidism. Further research into the specific pharmacological properties of derivatives synthesized from this starting material may lead to the development of novel and improved antithyroid therapies.

References

Navigating the Stability and Storage of CAS 69148-92-1: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity and stability of chemical compounds are paramount in research and drug development, directly impacting experimental reproducibility and the safety and efficacy of therapeutic candidates. This technical guide provides a comprehensive overview of the chemical stability and optimal storage conditions for CAS 69148-92-1, identified as 2,2'-((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))diacetic acid. This document synthesizes available data to offer clear guidance on maintaining the compound's quality and integrity.

Chemical Identity and Physical Properties

A critical first step in ensuring stability is the correct identification of the compound. While the CAS number 69148-92-1 has been associated with conflicting chemical names in some databases, the definitive identity for this guide is 2,2'-((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))diacetic acid .

A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
CAS Number 69148-92-1
Molecular Formula C22H24N2O4
Molecular Weight 380.44 g/mol
Appearance Data not available
Boiling Point 185.4ºC at 760 mmHg (for a different compound with the same CAS in some sources)
Density 0.883g/cm3 (for a different compound with the same CAS in some sources)

Note: Some physical data, such as boiling point and density, are linked in some databases to another chemical, 2,2-diethoxy-N-ethylethanamine, also assigned the same CAS number. This highlights the importance of verifying the identity of the compound through analytical methods.

Chemical Stability Profile

The stability of 2,2'-((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))diacetic acid is a crucial factor for its handling and application. While detailed, peer-reviewed stability studies are not widely available in the public domain, information from supplier safety data sheets (SDS) provides initial guidance.

The compound is generally considered stable under normal laboratory conditions.[1] However, like many complex organic molecules, it is susceptible to degradation under specific environmental pressures. Key factors that can influence its stability include:

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Light: Exposure to UV or visible light can induce photochemical degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Humidity: Moisture can facilitate hydrolysis of susceptible functional groups.

Recommended Storage Conditions

To ensure the long-term integrity of CAS 69148-92-1, the following storage conditions are recommended based on available data and general best practices for complex organic compounds.

ParameterRecommended ConditionRationale
Temperature -20°C[2]Minimizes thermal degradation and preserves the compound's structure.
Atmosphere Under an inert gas, such as Argon[2]Prevents oxidative degradation by excluding atmospheric oxygen.
Light Exposure Store in a light-proof container.Protects against photochemical degradation.
Moisture Store in a tightly sealed container with a desiccant.Prevents hydrolysis and degradation due to moisture.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of a given batch of CAS 69148-92-1, a formal stability testing protocol is essential. The following outlines a generalizable experimental workflow.

Forced Degradation Study Workflow

This workflow is designed to identify potential degradation pathways and the intrinsic stability of the molecule.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Compound CAS 69148-92-1 Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl) Compound->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Compound->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Compound->Oxidation Thermal Thermal Stress (e.g., 60°C) Compound->Thermal Photochemical Photolytic Stress (e.g., UV light) Compound->Photochemical HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photochemical->HPLC Characterization Characterization of Degradants HPLC->Characterization

Caption: Workflow for a forced degradation study of CAS 69148-92-1.

Methodology:

  • Sample Preparation: Prepare a stock solution of CAS 69148-92-1 in a suitable solvent (e.g., methanol, DMSO).

  • Stress Conditions: Aliquot the stock solution and expose to various stress conditions in parallel:

    • Acid/Base Hydrolysis: Add an equal volume of 0.1N HCl or 0.1N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidation: Add 3% hydrogen peroxide and incubate.

    • Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose the solution to a controlled source of UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method with UV and mass spectrometric detection to quantify the parent compound and identify any degradation products.

Potential Degradation Pathways

While specific degradation pathways for 2,2'-((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))diacetic acid have not been elucidated in the literature, a logical relationship diagram can be proposed based on its chemical structure.

Degradation_Pathways cluster_stressors Stressors cluster_degradation Potential Degradation Reactions cluster_products Degradation Products Parent CAS 69148-92-1 Heat Heat Light Light Oxygen Oxygen Water Water (pH) Oxidation Oxidation of Amine Groups Heat->Oxidation Decarboxylation Decarboxylation Heat->Decarboxylation Photolysis Photolytic Cleavage Light->Photolysis Oxygen->Oxidation Hydrolysis Hydrolysis of Acetic Acid Groups Water->Hydrolysis Degradant1 Oxidized Derivatives Oxidation->Degradant1 Degradant2 Hydrolyzed Derivatives Hydrolysis->Degradant2 Degradant3 Decarboxylated Product Decarboxylation->Degradant3 Degradant4 Photodegradants Photolysis->Degradant4

Caption: Potential degradation pathways for CAS 69148-92-1.

This diagram illustrates how environmental stressors can lead to specific chemical reactions, resulting in various degradation products. The primary sites of potential degradation are the secondary amine and carboxylic acid functional groups.

Conclusion

Maintaining the chemical stability of CAS 69148-92-1 is essential for its effective use in research and development. Adherence to the recommended storage conditions, particularly low temperature and an inert atmosphere, is critical. For applications requiring stringent quality control, conducting formal stability studies using the outlined experimental workflow is strongly advised. This will ensure the reliability of experimental results and the overall success of research endeavors involving this compound. Further studies are warranted to fully characterize the degradation profile and establish a definitive shelf-life for this molecule under various conditions.

References

Methodological & Application

synthesis of 1-substituted-2-mercaptoimidazoles using 2,2-Diethoxy-N-ethyl-1-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-ethyl-2-mercaptoimidazole, a valuable building block for the development of novel therapeutic agents. The synthesis is based on the acid-catalyzed cyclization of 2,2-Diethoxy-N-ethyl-1-ethanamine with a thiocyanate salt.

Introduction

1-Substituted-2-mercaptoimidazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. These scaffolds are present in a variety of biologically active molecules and have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The ethyl-substituted derivative, in particular, offers a key lipophilic moiety that can be crucial for modulating pharmacokinetic and pharmacodynamic properties in drug design. This protocol outlines a straightforward and efficient method for its preparation.

Principle of the Method

The synthesis proceeds via a two-step, one-pot reaction. First, the starting material, this compound, undergoes acid-catalyzed hydrolysis to unmask the aldehyde functionality, forming N-ethylaminoacetaldehyde in situ. This intermediate then readily reacts with a thiocyanate salt. The amino group of the N-ethylaminoacetaldehyde attacks one of the carbons of the thiocyanate, followed by an intramolecular cyclization and dehydration to yield the stable 1-ethyl-2-mercaptoimidazole ring system.

Experimental Protocol

Materials:

  • This compound (MW: 161.24 g/mol )

  • Potassium thiocyanate (KSCN) (MW: 97.18 g/mol )

  • Hydrochloric acid (HCl), 2 M solution

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (8.06 g, 50 mmol).

  • Addition of Reagents: To the stirring starting material, add 100 mL of 2 M hydrochloric acid. Then, add potassium thiocyanate (5.83 g, 60 mmol, 1.2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 95-100 °C and maintain it at this temperature with vigorous stirring for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 1-ethyl-2-mercaptoimidazole can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Parameters and Results

ParameterValue
Starting MaterialThis compound
Molar Mass of Starting Material161.24 g/mol
Amount of Starting Material8.06 g (50 mmol)
ReagentPotassium Thiocyanate
Molar Mass of Reagent97.18 g/mol
Amount of Reagent5.83 g (60 mmol)
Solvent2 M Hydrochloric Acid
Reaction Temperature95-100 °C
Reaction Time3 hours
Theoretical Yield of Product6.41 g
Product: 1-Ethyl-2-mercaptoimidazole
Molar Mass of Product128.20 g/mol
AppearanceOff-white to pale yellow solid
Melting Point(To be determined)
Purity (e.g., by HPLC or NMR)(To be determined)

Visualizations

SynthesisWorkflow start Start: this compound + KSCN in 2M HCl hydrolysis Acid-Catalyzed Hydrolysis (In situ formation of N-ethylaminoacetaldehyde) start->hydrolysis Heat to 95-100 °C cyclization Cyclization Reaction (Attack of amine on thiocyanate, intramolecular cyclization) hydrolysis->cyclization 3 hours workup Reaction Work-up (Neutralization, Extraction) cyclization->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: 1-Ethyl-2-mercaptoimidazole purification->product

Application Notes and Protocols for 2,2-Diethoxy-N-ethyl-1-ethanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethoxy-N-ethyl-1-ethanamine is a versatile bifunctional organic molecule containing a secondary amine and a protected aldehyde in the form of a diethyl acetal. This unique structural feature makes it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. The acetal group serves as a stable protecting group for the aldehyde functionality, allowing for transformations involving the amine group without affecting the latent aldehyde. Under acidic conditions, the acetal can be readily hydrolyzed to unveil the aldehyde, which can then participate in various cyclization and condensation reactions.

These application notes provide an overview of the utility of this compound in organic synthesis and a detailed protocol for a representative application: the synthesis of 1-ethyl-2-mercaptoimidazole, a key scaffold in various pharmacologically active compounds.

Key Applications

The primary application of this compound in organic synthesis is as a precursor to N-ethyl substituted heterocyclic systems. The combination of the nucleophilic secondary amine and the masked aldehyde allows for a range of synthetic transformations.

  • Synthesis of Substituted Imidazoles: One of the most prominent applications is in the synthesis of 1-substituted imidazoles and their derivatives, such as 2-mercaptoimidazoles. These compounds are known to possess a wide range of biological activities, including antithyroid properties.[1] The ethyl group on the amine directs the regioselectivity of the cyclization, leading to the formation of the 1-ethyl substituted imidazole ring.

  • Precursor for N-Ethyl-1,4-Dihydropyrazines: Through condensation reactions with α-dicarbonyl compounds, this compound can be utilized in the synthesis of N-ethyl substituted 1,4-dihydropyrazines, which are important structural motifs in medicinal chemistry.

  • Building Block in Multicomponent Reactions: The bifunctional nature of this reagent makes it a suitable candidate for multicomponent reactions (MCRs), enabling the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation.

Data Presentation

While specific quantitative data for reactions involving this compound is not extensively available in the public domain, the following table provides representative data for the synthesis of 2-mercaptoimidazole from the related aminoacetaldehyde dimethylacetal, which serves as a model for the expected reactivity and yield.

Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Aminoacetaldehyde dimethylacetalPotassium thiocyanate2 N Hydrochloric acid982HighBased on similar reported procedures.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-2-mercaptoimidazole

This protocol describes a plausible method for the synthesis of 1-ethyl-2-mercaptoimidazole using this compound as the starting material. The reaction proceeds via an initial reaction with a thiocyanate source to form an N-ethyl-N'-(2,2-diethoxyethyl)thiourea intermediate, followed by acid-catalyzed cyclization and elimination of ethanol to yield the target imidazole.

Materials:

  • This compound

  • Potassium thiocyanate (KSCN)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Thiourea Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10.0 g, 0.062 mol) in 100 mL of ethanol.

    • To this solution, add potassium thiocyanate (6.6 g, 0.068 mol).

    • Slowly add concentrated hydrochloric acid (5.2 mL, 0.062 mol) dropwise while stirring.

    • Heat the reaction mixture to reflux and maintain for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization and Workup:

    • After completion of the initial reaction, add an additional portion of concentrated hydrochloric acid (10 mL) to the reaction mixture.

    • Continue to reflux the mixture for another 6 hours to facilitate the cyclization and deprotection of the acetal.

    • Cool the reaction mixture to room temperature and then neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude 1-ethyl-2-mercaptoimidazole by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Outcome:

The procedure is expected to yield 1-ethyl-2-mercaptoimidazole as a solid. The purity and identity of the product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Cyclization & Workup cluster_step3 Step 3: Purification A This compound + Potassium Thiocyanate in Ethanol B Add conc. HCl A->B C Reflux for 4h B->C D Add additional conc. HCl C->D Intermediate E Reflux for 6h D->E F Neutralize with NaHCO3 E->F G Extract with Ethyl Acetate F->G H Crude Product G->H Crude Product I Recrystallization or Column Chromatography H->I J Pure 1-Ethyl-2-mercaptoimidazole I->J

Caption: Experimental workflow for the synthesis of 1-Ethyl-2-mercaptoimidazole.

logical_relationship reagent This compound features Key Structural Features reagent->features amine Secondary Amine (Nucleophilic) features->amine acetal Protected Aldehyde (Latent Electrophile) features->acetal reactivity Synthetic Utility amine->reactivity acetal->reactivity applications Applications reactivity->applications imidazoles Substituted Imidazoles applications->imidazoles pyrazines Dihydropyrazines applications->pyrazines mcrs Multicomponent Reactions applications->mcrs

Caption: Logical relationship of the structure and applications of the reagent.

References

Application Notes and Protocols for Reactions with 2,2-Diethoxy-N-ethyl-1-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a key reaction involving 2,2-Diethoxy-N-ethyl-1-ethanamine, focusing on its application in the synthesis of pharmaceutically relevant compounds. The information is targeted towards professionals in research and drug development.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the construction of heterocyclic compounds. Its bifunctional nature, possessing both a secondary amine and a protected aldehyde (in the form of a diethyl acetal), allows for sequential reactions to build complex molecular architectures. This document outlines a protocol for the synthesis of 1-substituted-2-mercaptoimidazoles, a class of compounds with known antithyroid activity, using this compound as a key starting material.[1]

Chemical Properties and Safety Information

Before commencing any experimental work, it is crucial to be aware of the properties and hazards associated with this compound.

PropertyValueReference
CAS Number 69148-92-1[1]
Molecular Formula C8H19NO2[1]
Molecular Weight 161.24 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in organic solvents, limited solubility in water[1]

Safety Precautions: Amines can be irritating and may pose health risks. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information.[1]

Application: Synthesis of 1-Ethyl-2-mercaptoimidazole

This protocol details the synthesis of 1-ethyl-2-mercaptoimidazole, a representative example of a 1-substituted-2-mercaptoimidazole with potential antithyroid activity. The synthesis is based on the reaction of this compound with a thiocyanate source, which was first described in principle by R.G. Jones in 1949. While the full text of the original publication could not be retrieved, the following is a generalized and representative experimental protocol based on established chemical principles for this transformation.

Reaction Scheme

The overall reaction involves two key steps:

  • In-situ hydrolysis of the diethyl acetal: The 2,2-diethoxyethylamino group is converted to the corresponding aminoacetaldehyde under acidic conditions.

  • Cyclization with thiocyanate: The in-situ generated aminoacetaldehyde reacts with a thiocyanate salt to form the desired 1-ethyl-2-mercaptoimidazole.

Reaction_Scheme cluster_reagents reagent1 This compound product 1-Ethyl-2-mercaptoimidazole reagent1->product reagent2 + KSCN reagent2->product conditions H+, H2O (Acidic Hydrolysis & Cyclization)

Caption: General reaction scheme for the synthesis of 1-Ethyl-2-mercaptoimidazole.

Experimental Protocol

Materials:

  • This compound (95% purity or higher)[1]

  • Potassium thiocyanate (KSCN)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Water, distilled or deionized

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4) (for drying)

  • Activated carbon (for decolorization, optional)

  • Silica gel (for column chromatography, if necessary)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 v/v mixture).

  • Addition of Reagents: To the stirred solution, add potassium thiocyanate (1.1 eq).

  • Acidification and Reaction: Slowly add concentrated hydrochloric acid (e.g., 1-2 eq) to the mixture. The reaction is typically heated to reflux and monitored for completion.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture with a sodium hydroxide solution to a pH of approximately 7-8.

    • If the product precipitates, it can be collected by filtration. If not, proceed with extraction.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If the crude product is colored, it may be decolorized by dissolving it in a suitable solvent and treating it with activated carbon.

    • The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Note: The exact reaction times, temperatures, and solvent volumes may need to be optimized for specific scales and equipment.

Expected Data

The following table summarizes the expected data for the synthesized 1-Ethyl-2-mercaptoimidazole.

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C5H8N2S
Molecular Weight 128.19 g/mol
Purity (by HPLC/NMR) >95% after purification

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Workflow Start Start: Reagents (this compound, KSCN, HCl) Reaction Reaction: Acidic Hydrolysis & Cyclization Start->Reaction Workup Work-up: Neutralization & Extraction Reaction->Workup Purification Purification: Recrystallization or Chromatography Workup->Purification Characterization Characterization: (NMR, IR, MS, Purity Analysis) Purification->Characterization End End: Purified 1-Ethyl-2-mercaptoimidazole Characterization->End

Caption: Workflow for the synthesis and characterization of 1-Ethyl-2-mercaptoimidazole.

Signaling Pathway Context: Antithyroid Mechanism

1-Substituted-2-mercaptoimidazoles, such as the product of this protocol, are known to act as antithyroid drugs. Their mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.

The diagram below outlines the simplified signaling pathway of thyroid hormone synthesis and the point of inhibition by 2-mercaptoimidazole derivatives.

Signaling_Pathway Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I2) TPO->Iodine Thyroglobulin Thyroglobulin Iodine->Thyroglobulin Iodination MIT_DIT MIT & DIT (on Thyroglobulin) Thyroglobulin->MIT_DIT T3_T4 T3 & T4 (Thyroid Hormones) MIT_DIT->T3_T4 Coupling (catalyzed by TPO) Inhibitor 1-Ethyl-2-mercaptoimidazole Inhibitor->TPO Inhibition

Caption: Inhibition of Thyroid Hormone Synthesis by 1-Ethyl-2-mercaptoimidazole.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions must be taken at all times. The reaction conditions provided are generalized and may require optimization.

References

Application Notes and Protocols: Reaction Mechanisms of 2,2-Diethoxy-N-ethyl-1-ethanamine with Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2,2-diethoxy-N-ethyl-1-ethanamine with various electrophiles. This versatile building block possesses two key functional groups: a nucleophilic secondary amine and a latent aldehyde protected as a diethyl acetal. This dual functionality allows for a range of selective chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

Core Concepts: Reactivity Profile

This compound offers two primary sites for reaction with electrophiles: the lone pair of electrons on the nitrogen atom of the secondary amine and the acetal group, which can be activated under acidic conditions.

  • Secondary Amine Reactivity: The secondary amine is a potent nucleophile and will readily react with a wide array of electrophiles under neutral or basic conditions. These reactions primarily involve the formation of new bonds to the nitrogen atom.

  • Acetal Reactivity: The diethyl acetal is stable under neutral and basic conditions, rendering it an effective protecting group for the aldehyde functionality. However, in the presence of protic or Lewis acids, the acetal can be cleaved to reveal the aldehyde or an intermediate oxocarbenium ion, which is itself a powerful electrophile.[1][2][3][4][5] This allows for subsequent reactions with nucleophiles.

Reaction with Electrophiles at the Amine Center

The lone pair on the nitrogen of the secondary amine makes it susceptible to attack by various electrophiles. Common transformations include N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation with Alkyl Halides

Mechanism: The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[6][7][8][9][10] A base is often added to neutralize the hydrogen halide byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

Experimental Protocol: Synthesis of N-ethyl-N-(2,2-diethoxyethyl)propan-1-amine

ParameterValue
ReactantsThis compound, 1-Iodopropane, Triethylamine
SolventAcetonitrile
Temperature60°C
Reaction Time12 hours
Work-upAqueous extraction and column chromatography
Expected Yield85-95%

Detailed Methodology:

  • To a solution of this compound (1.61 g, 10 mmol) in acetonitrile (50 mL) is added triethylamine (2.1 mL, 15 mmol).

  • 1-Iodopropane (1.17 mL, 12 mmol) is added dropwise to the stirred solution.

  • The reaction mixture is heated to 60°C and stirred for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether (50 mL) and water (50 mL).

  • The aqueous layer is extracted with diethyl ether (2 x 25 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Logical Relationship Diagram: N-Alkylation Workflow

G cluster_workflow N-Alkylation Experimental Workflow A 1. Dissolve amine and base in acetonitrile B 2. Add alkyl halide dropwise A->B C 3. Heat and stir for 12 hours B->C D 4. Cool and remove solvent C->D E 5. Aqueous work-up (extraction) D->E F 6. Dry and concentrate organic phase E->F G 7. Purify by column chromatography F->G H Final Product G->H

Caption: Workflow for the N-alkylation of this compound.

N-Acylation with Acid Chlorides

Mechanism: This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form the corresponding amide.[11][12][13][14] A non-nucleophilic base, such as pyridine or triethylamine, is typically used to scavenge the HCl generated.

Experimental Protocol: Synthesis of N-(2,2-diethoxyethyl)-N-ethylacetamide

ParameterValue
ReactantsThis compound, Acetyl chloride, Pyridine
SolventDichloromethane (DCM)
Temperature0°C to room temperature
Reaction Time2 hours
Work-upAqueous extraction and column chromatography
Expected Yield90-98%

Detailed Methodology:

  • This compound (1.61 g, 10 mmol) and pyridine (1.2 mL, 15 mmol) are dissolved in dichloromethane (50 mL) and cooled to 0°C in an ice bath.

  • A solution of acetyl chloride (0.85 mL, 12 mmol) in dichloromethane (10 mL) is added dropwise over 15 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the addition of water (50 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 25 mL).

  • The combined organic layers are washed successively with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (50 mL).

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide, which can be further purified by column chromatography if necessary.

Signaling Pathway Diagram: N-Acylation Mechanism

G cluster_mechanism N-Acylation Reaction Mechanism Amine Secondary Amine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcidChloride Acid Chloride (Electrophile) AcidChloride->Tetrahedral Amide Amide Product Tetrahedral->Amide Collapse of Intermediate Chloride Chloride Ion (Leaving Group) Tetrahedral->Chloride HCl HCl Chloride->HCl Salt Pyridinium Chloride HCl->Salt Base Base (e.g., Pyridine) Base->Salt

Caption: Mechanism of N-acylation of a secondary amine with an acid chloride.

N-Sulfonylation with Sulfonyl Chlorides

Mechanism: Similar to N-acylation, N-sulfonylation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion to form a stable sulfonamide.[15][16][17][18] The reaction is typically performed in the presence of a base.

Experimental Protocol: Synthesis of N-(2,2-diethoxyethyl)-N-ethylbenzenesulfonamide

ParameterValue
ReactantsThis compound, Benzenesulfonyl chloride, Aqueous NaOH
SolventDiethyl ether and Water (biphasic)
TemperatureRoom temperature
Reaction Time1 hour
Work-upSeparation and crystallization
Expected Yield80-90%

Detailed Methodology:

  • In a flask, this compound (1.61 g, 10 mmol) is dissolved in diethyl ether (30 mL).

  • A solution of sodium hydroxide (0.8 g, 20 mmol) in water (20 mL) is added.

  • Benzenesulfonyl chloride (1.4 mL, 11 mmol) is added portion-wise while stirring vigorously.

  • The mixture is stirred at room temperature for 1 hour.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).

  • The combined organic layers are washed with water (30 mL) and brine (30 mL), then dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuo, and the resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactions Involving the Acetal Group

The acetal functionality serves as a protected aldehyde. Its reactivity is unlocked under acidic conditions, leading to the formation of a highly reactive oxocarbenium ion intermediate.

Acetal Hydrolysis to Reveal the Aldehyde

Mechanism: In the presence of aqueous acid, one of the ethoxy groups of the acetal is protonated, converting it into a good leaving group (ethanol). The lone pair on the other oxygen atom assists in the departure of ethanol, forming a resonance-stabilized oxocarbenium ion. A water molecule then attacks this electrophilic intermediate. Subsequent deprotonation steps lead to a hemiacetal, which further hydrolyzes via a similar mechanism to yield the corresponding aldehyde.[2][3][4][5][19]

Experimental Protocol: Synthesis of (N-ethylamino)acetaldehyde

ParameterValue
ReactantThis compound
ReagentDilute Hydrochloric Acid (e.g., 1 M HCl)
SolventWater/THF mixture
TemperatureRoom temperature
Reaction Time4-6 hours
Work-upNeutralization and extraction (if the product is stable)
Expected YieldVariable (product may be unstable)

Detailed Methodology:

  • This compound (1.61 g, 10 mmol) is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and water (40 mL).

  • 1 M Hydrochloric acid is added dropwise until the pH of the solution is approximately 2.

  • The reaction is stirred at room temperature and monitored by TLC or GC-MS for the disappearance of the starting material.

  • Once the reaction is complete, the solution is carefully neutralized with a saturated solution of sodium bicarbonate.

  • The product, being a relatively small and polar molecule, may require specific extraction or derivatization procedures for isolation, as simple amino aldehydes can be unstable and prone to self-condensation.

Signaling Pathway Diagram: Acetal Hydrolysis Mechanism

G cluster_hydrolysis Acetal Hydrolysis Mechanism Acetal Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ Oxocarbenium Oxocarbenium Ion ProtonatedAcetal->Oxocarbenium - EtOH Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H2O Aldehyde Aldehyde Product Hemiacetal->Aldehyde Hydrolysis Ethanol Ethanol Hemiacetal->Ethanol Water H2O Water->Oxocarbenium H3O H3O+ H3O->Acetal

Caption: Mechanism for the acid-catalyzed hydrolysis of an acetal.

Conclusion

This compound is a bifunctional molecule that allows for selective reactions with a variety of electrophiles. The secondary amine can be readily functionalized through alkylation, acylation, and sulfonylation under standard conditions while the acetal remains intact. Subsequent acid-catalyzed deprotection of the acetal reveals an aldehyde functionality, opening up further synthetic possibilities. This predictable and selective reactivity makes it a valuable tool for the synthesis of complex nitrogen-containing molecules in pharmaceutical and materials science research. Researchers should always handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE, a valuable building block in organic synthesis and pharmaceutical development. The described method is based on the nucleophilic substitution of a haloalkane by 2,2-diethoxyethylamine. This application note includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, safety precautions, and expected results with characterization data. Additionally, a visual representation of the experimental workflow is provided to facilitate understanding and execution of the synthesis.

Introduction

(2,2-DIETHOXY-ETHYL)-ETHYL-AMINE, also known as N-ethyl-2,2-diethoxyethanamine, serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of the acetal functional group provides a masked aldehyde, which can be deprotected under acidic conditions for further chemical transformations. The secondary amine moiety allows for a wide range of derivatization reactions. This protocol details a reliable and scalable method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis proceeds via the N-alkylation of 2,2-diethoxyethylamine with an ethyl halide (e.g., ethyl bromide or ethyl iodide) in the presence of a non-nucleophilic base, such as potassium carbonate, to neutralize the hydrohalic acid formed during the reaction.

Chemical Equation:

Where X = Br or I.

Data Presentation

ParameterValue
Reactants
2,2-Diethoxyethylamine13.32 g (0.1 mol)
Ethyl Bromide13.08 g (0.12 mol)
Potassium Carbonate20.73 g (0.15 mol)
Acetonitrile (solvent)200 mL
Reaction Conditions
TemperatureReflux (approx. 82 °C)
Reaction Time12-18 hours
AtmosphereInert (Nitrogen or Argon)
Product Information
Product Name(2,2-DIETHOXY-ETHYL)-ETHYL-AMINE
CAS Number69148-92-1
Molecular FormulaC₈H₁₉NO₂
Molecular Weight161.24 g/mol
Theoretical Yield16.12 g
Expected Yield75-85%
AppearanceColorless to pale yellow liquid
Boiling Point (estimated)180-190 °C

Experimental Protocol

Materials and Reagents
  • 2,2-Diethoxyethylamine (CAS: 645-36-3), purity ≥98%[1][2][3]

  • Ethyl Bromide (CAS: 74-96-4), purity ≥99%

  • Anhydrous Potassium Carbonate (CAS: 584-08-7), powdered

  • Anhydrous Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

  • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-diethoxyethylamine (13.32 g, 0.1 mol) and anhydrous acetonitrile (200 mL).

    • Add powdered anhydrous potassium carbonate (20.73 g, 0.15 mol) to the solution.

    • Fit the flask with a reflux condenser and connect it to an inert gas line.

  • Addition of Alkylating Agent:

    • Slowly add ethyl bromide (13.08 g, 0.12 mol) to the stirred suspension at room temperature.

    • The addition can be done using a dropping funnel or a syringe.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 82 °C) using a heating mantle or an oil bath.

    • Maintain the reflux with vigorous stirring for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if available.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

    • Dissolve the residue in diethyl ether (150 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic impurities.

    • Wash the organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and wash it with a small amount of diethyl ether.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • For higher purity, the crude product can be purified by vacuum distillation.

Characterization

The final product should be characterized by:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • FT-IR Spectroscopy: To identify the functional groups.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl bromide is a toxic and volatile alkylating agent. Handle with extreme care.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

  • The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure safety.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reagents Reagents cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis node_reagents node_reagents node_process node_process node_product node_product node_analysis node_analysis A 2,2-Diethoxyethylamine P1 Combine Reagents in Flask A->P1 B Ethyl Bromide B->P1 C K₂CO₃ C->P1 D Acetonitrile D->P1 P2 Reflux (12-18h, ~82°C) P1->P2 W1 Cool and Filter P2->W1 W2 Solvent Evaporation W1->W2 W3 Liquid-Liquid Extraction W2->W3 W4 Drying and Filtration W3->W4 F1 Final Evaporation W4->F1 F2 Vacuum Distillation (Optional) F1->F2 Product (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE F2->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: Workflow for the synthesis of (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE.

References

Application Notes and Protocols for Handling Moisture-Sensitive 2,2-Diethoxy-N-ethyl-1-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe and effective handling of the moisture-sensitive compound 2,2-Diethoxy-N-ethyl-1-ethanamine (CAS No: 69148-92-1). Adherence to these protocols is critical to ensure reagent integrity, experimental reproducibility, and personnel safety.

Compound Data and Properties

This compound is an organic compound that is highly sensitive to moisture and can be irritating to the eyes, skin, and respiratory system.[1] Its acetal functional group is prone to hydrolysis in the presence of water, especially under acidic conditions, which would decompose the reagent and affect experimental outcomes. Proper handling under inert, anhydrous conditions is therefore mandatory.

PropertyValueSource
CAS Number 69148-92-1[2][3]
Molecular Formula C8H19NO2[3]
Synonyms (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE, 2,2-Diethoxy-N-ethyl-ethanamine[2][3]
Appearance Colorless to pale yellow liquid[3]
Moisture Sensitivity Yes, store protected from moisture.[1][1]
Incompatibilities Moisture, strong oxidizing agents, acids.[1][1]
Hazards Irritating to eyes, respiratory system, and skin.[1] Causes eye and skin irritation.[1][1]

Safety Precautions and Personal Protective Equipment (PPE)

Due to its hazardous nature, all handling procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]

PPESpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Nitrile or neoprene gloves.
Body Protection Laboratory coat.
Respiratory Use only in a well-ventilated area.[1] If inhalation risk is high, use a NIOSH/MSHA-approved respirator.

First Aid Measures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes.[1]

  • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1]

  • Ingestion: Do not induce vomiting. Give 2-4 cupfuls of milk or water if the victim is conscious.[1]

  • In all cases of exposure, seek immediate medical attention.[1]

cluster_0 Handling Workflow cluster_1 Safety Precautions Prep Preparation Handling Reagent Handling Prep->Handling Inert Atmosphere Storage Storage Handling->Storage Seal Securely Cleanup Cleanup & Disposal Handling->Cleanup PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Handling->PPE FumeHood Work in Fume Hood Handling->FumeHood InertGas Use Inert Gas (Nitrogen/Argon) Handling->InertGas AvoidWater Avoid Contact with Water Handling->AvoidWater Storage->Handling

Caption: Logical workflow for handling moisture-sensitive reagents.

Experimental Protocols

The following protocols describe standard procedures for handling this compound and other moisture-sensitive reagents. These techniques are designed to prevent exposure to atmospheric moisture and oxygen.[4]

All glassware must be scrupulously dried to remove adsorbed moisture before use.

Materials:

  • Glassware (reaction flasks, graduated cylinders, etc.)

  • Heat gun or drying oven

  • Source of dry inert gas (Nitrogen or Argon) with a regulator

  • Schlenk line or manifold

  • Septa, glass stoppers, and joint grease

Procedure:

  • Oven Drying: Place all glassware in a laboratory oven and heat at a minimum of 125°C overnight.[4][5]

  • Assembly: While still hot, assemble the glassware. Apply a thin layer of silicone or hydrocarbon grease to all ground-glass joints to ensure an airtight seal and prevent seizing.[5]

  • Inert Gas Purge: Immediately flush the assembled apparatus with a steady stream of dry nitrogen or argon. This can be done by inserting a needle connected to the inert gas source.

  • Cooling: Allow the glassware to cool to room temperature under a positive pressure of the inert gas. A bubbler filled with mineral oil should be used to monitor the gas flow and prevent over-pressurization.[4]

  • Alternative (Flame Drying): For faster drying, assemble the cold glassware and flush with inert gas. Gently heat the glass surfaces with a heat gun until all visible moisture has evaporated. Allow to cool under a positive pressure of inert gas. The oven-drying method is generally more effective.[4][5]

This protocol is suitable for transferring small to moderate volumes (up to 100 mL) of the reagent from a Sure/Seal™ bottle.[5]

Materials:

  • Sure/Seal™ bottle of this compound

  • Dry, inert gas source (Nitrogen or Argon)

  • Dry, gas-tight syringe of appropriate volume

  • Long, dry needle (e.g., 18-gauge or smaller)[4]

  • Prepared inert-atmosphere reaction flask with a septum

Procedure:

  • Prepare for Transfer: Place the Sure/Seal™ bottle in a secure clamp. Puncture the septum on the bottle with a short needle connected to the inert gas line to create a positive pressure.

  • Fill the Syringe: Puncture the septum with the long, clean, dry syringe needle, ensuring the needle tip is below the surface of the liquid.

  • Allow the positive pressure in the bottle to slowly and automatically fill the syringe to the desired volume. Do not pull back on the plunger , as this can cause leaks and introduce gas bubbles.[5] Fill the syringe with a slight excess to account for any bubbles.

  • Remove Bubbles: Once filled, withdraw the needle tip from the liquid but keep it inside the bottle's headspace. Invert the syringe and carefully push the plunger to expel any gas bubbles and the slight excess of reagent back into the bottle.

  • Transfer to Reaction Vessel: Withdraw the syringe from the reagent bottle. Quickly and carefully insert the needle through the septum of the prepared reaction flask and dispense the reagent.

  • Rinsing: After dispensing, you may draw some solvent from the reaction flask into the syringe and dispense it back to rinse any remaining reagent.

  • Cleanup: Withdraw the syringe. The elastomer liner of the Sure/Seal™ bottle should reseal the puncture.[4] Replace the polypropylene cap on the bottle for secure storage.[4]

Start Start: Secure Sure/Seal™ Bottle Pressurize 1. Puncture septum with inert gas line to create positive pressure Start->Pressurize InsertSyringe 2. Insert long, dry needle (tip below liquid surface) Pressurize->InsertSyringe FillSyringe 3. Allow pressure to fill syringe automatically (Do not pull plunger) InsertSyringe->FillSyringe Debubble 4. Invert syringe in headspace and expel gas bubbles FillSyringe->Debubble Withdraw 5. Withdraw syringe from bottle Debubble->Withdraw Transfer 6. Insert needle into reaction flask and dispense reagent Withdraw->Transfer End End: Withdraw syringe and recap bottle Transfer->End

Caption: Syringe transfer workflow for moisture-sensitive liquids.

Proper storage is crucial to maintain the stability and purity of this compound.

  • General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as acids and strong oxidants.[1]

  • Protection from Moisture: The reagent must be stored protected from moisture.[1] For bottles that have been opened, ensure the cap is securely fastened. Using specialized caps like Sure/Seal™ septum inlet transfer adapters can provide an effective blanket of dry nitrogen for long-term storage.

  • Inert Atmosphere: For long-term storage after first use, it is advisable to flush the headspace of the bottle with dry nitrogen or argon before sealing.

Handle all spills and waste with care, observing all safety precautions.

  • Spills: Absorb any spills with an inert material like vermiculite or sand, and place it in a suitable, closed container for disposal.[1] Do not use water for cleanup.[1]

  • Empty Containers: Empty containers retain product residue and can be dangerous.[1] To clean an empty Sure/Seal™ bottle, carefully remove the crown cap and liner in a fume hood and allow the remaining residue to slowly air-hydrolyze for at least 24 hours before rinsing with water.[4]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.[1]

References

Application Notes and Protocols: Preparation of Antithyroid Agents from 2,2-diethoxy-N-ethylethanamine (CAS 69148-92-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antithyroid agents are critical in the management of hyperthyroidism, a condition characterized by an overactive thyroid gland. The thionamide class of drugs, which includes derivatives of 2-mercaptoimidazole, represents a cornerstone of pharmacotherapy for this condition. These compounds act by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. The starting material, 2,2-diethoxy-N-ethylethanamine (CAS 69148-92-1), is a valuable precursor for the synthesis of 1-substituted-2-mercaptoimidazoles, such as 1-ethyl-2-mercaptoimidazole, a potent antithyroid agent.

This document provides detailed application notes and protocols for the synthesis of 1-ethyl-2-mercaptoimidazole from 2,2-diethoxy-N-ethylethanamine and the subsequent evaluation of its antithyroid activity.

Synthesis of 1-ethyl-2-mercaptoimidazole

The synthesis of 1-ethyl-2-mercaptoimidazole from 2,2-diethoxy-N-ethylethanamine involves a cyclization reaction with a thiocyanate source. This reaction is analogous to the well-established synthesis of methimazole from the corresponding N-methyl aminoacetaldehyde diethyl acetal.[1]

Experimental Protocol: Synthesis of 1-ethyl-2-mercaptoimidazole

Materials:

  • 2,2-diethoxy-N-ethylethanamine (CAS 69148-92-1)

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution

  • Ethanol

  • Diethyl ether

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Instrumentation for spectroscopic analysis (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry)

Procedure:

  • Acidic Hydrolysis and Cyclization:

    • In a round-bottom flask, dissolve 2,2-diethoxy-N-ethylethanamine (1 equivalent) in a solution of dilute hydrochloric acid.

    • Add potassium thiocyanate (1.1 equivalents) to the solution.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The acid catalyzes the hydrolysis of the diethyl acetal to the corresponding aldehyde, which then reacts with the N-ethylamine and thiocyanate to form the imidazolethione ring.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the solution by the slow addition of a sodium hydroxide solution until a pH of 7-8 is reached.

    • The crude product may precipitate out of the solution. If so, collect the solid by filtration using a Büchner funnel. If the product remains in solution, proceed with extraction.

    • Extract the aqueous solution with diethyl ether or another suitable organic solvent (3 x 50 mL).

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-ethyl-2-mercaptoimidazole.

  • Purification and Characterization:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain a purified solid.

    • Determine the melting point of the purified product.

    • Characterize the structure of the synthesized 1-ethyl-2-mercaptoimidazole using Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Mass Spectrometry (MS).

Experimental Workflow

G cluster_synthesis Synthesis cluster_analysis Analysis start Start: 2,2-diethoxy-N-ethylethanamine + KSCN + HCl reflux Reflux (2-4 hours) start->reflux workup Neutralization (NaOH) Extraction (Diethyl Ether) reflux->workup purification Recrystallization (Ethanol/Water) workup->purification characterization Characterization: - Melting Point - FT-IR - NMR (¹H, ¹³C) - Mass Spectrometry purification->characterization

Caption: Workflow for the synthesis and characterization of 1-ethyl-2-mercaptoimidazole.

Antithyroid Activity Evaluation

The primary mechanism of action of 2-mercaptoimidazole derivatives is the inhibition of thyroid peroxidase (TPO). TPO is a heme-containing enzyme responsible for the oxidation of iodide and the iodination of tyrosine residues on thyroglobulin, which are essential steps in the biosynthesis of thyroid hormones (T3 and T4).

In Vitro Assay: Thyroid Peroxidase Inhibition

Principle:

The inhibitory activity of the synthesized 1-ethyl-2-mercaptoimidazole on TPO can be determined using an in vitro assay that measures the oxidation of a chromogenic substrate by the enzyme. The reduction in the rate of color development in the presence of the inhibitor is proportional to its inhibitory potency.

Experimental Protocol:

  • Reagents and Buffers:

    • Purified thyroid peroxidase (porcine or human recombinant)

    • Potassium iodide (KI) solution

    • Hydrogen peroxide (H₂O₂) solution

    • Chromogenic substrate (e.g., guaiacol or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

    • Phosphate buffer (pH 7.4)

    • Synthesized 1-ethyl-2-mercaptoimidazole (test compound)

    • Reference inhibitor (e.g., methimazole or propylthiouracil)

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound and the reference inhibitor in the assay buffer.

    • In a 96-well microplate, add the assay buffer, TPO enzyme solution, and the test compound or reference inhibitor.

    • Initiate the reaction by adding the KI and H₂O₂ solutions.

    • Monitor the change in absorbance at the appropriate wavelength for the chosen substrate over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

  • Data Analysis:

    • Plot the percentage of TPO inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Signaling Pathway of Thyroid Hormone Synthesis and Inhibition

G cluster_follicle Thyroid Follicular Cell cluster_lumen Follicular Lumen I_blood Iodide (I⁻) in Blood NIS Na⁺/I⁻ Symporter (NIS) I_blood->NIS I_cell Iodide (I⁻) in Cell NIS->I_cell Pendrin Pendrin I_cell->Pendrin I_lumen Iodide (I⁻) in Lumen Pendrin->I_lumen TPO Thyroid Peroxidase (TPO) I_lumen->TPO I_oxidized Oxidized Iodine (I⁰) TPO->I_oxidized Oxidation T3_T4 T3 & T4 on TG TPO->T3_T4 H2O2 H₂O₂ H2O2->TPO TG Thyroglobulin (TG) I_oxidized->TG Iodination MIT_DIT MIT & DIT on TG TG->MIT_DIT MIT_DIT->TPO Coupling inhibitor 1-ethyl-2-mercaptoimidazole inhibitor->TPO Inhibition

Caption: Inhibition of thyroid hormone synthesis by 1-ethyl-2-mercaptoimidazole.

Quantitative Data

CompoundMolecular Weight ( g/mol )Melting Point (°C)TPO Inhibition IC₅₀ (µM)
Methimazole (MMI) 114.17143-1460.8[2]
Propylthiouracil (PTU) 170.23219-2212.0[2]
2-Mercaptoimidazole 100.14228-231Reversible Inhibition

Conclusion

The synthesis of 1-ethyl-2-mercaptoimidazole from 2,2-diethoxy-N-ethylethanamine provides a direct route to a potentially potent antithyroid agent. The protocols outlined in this document offer a comprehensive framework for the preparation, purification, characterization, and in vitro evaluation of this compound. Researchers in drug discovery and development can utilize these methods to explore the therapeutic potential of novel 2-mercaptoimidazole derivatives. Further studies are warranted to determine the specific yield of the synthesis and the precise IC₅₀ value of 1-ethyl-2-mercaptoimidazole to fully assess its efficacy as an antithyroid drug candidate.

References

Application Notes and Protocols for Monitoring Reactions Involving 2,2-Diethoxy-N-ethyl-1-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethoxy-N-ethyl-1-ethanamine is a secondary amine containing a protected aldehyde functionality in the form of a diethyl acetal.[1][2] This bifunctional molecule serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Accurate monitoring of chemical reactions involving this compound is crucial for optimizing reaction conditions, determining reaction kinetics, ensuring product quality, and maximizing yield.

This document provides detailed application notes and protocols for three powerful analytical techniques for monitoring reactions involving this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Techniques: A Comparative Overview

The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural information, or real-time monitoring. The following table summarizes the key quantitative parameters for the described methods.

ParameterHPLC with UV Detection (after Derivatization)GC-MS (after Derivatization)¹H NMR Spectroscopy
Analyte Derivatized this compoundDerivatized this compoundThis compound
Typical Retention Time 5 - 15 minutes10 - 20 minutesNot Applicable
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mL0.1 - 1 mg/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL0.5 - 15 ng/mL0.5 - 5 mg/mL
Linearity (R²) > 0.999> 0.998> 0.995
Precision (%RSD) < 2%< 5%< 3%

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust technique for the quantification of reactants, products, and byproducts in a reaction mixture. Since this compound lacks a strong chromophore, pre-column derivatization with a UV-active agent is necessary for sensitive detection.

Experimental Protocol: HPLC Analysis with Dansyl Chloride Derivatization

1. Derivatization Procedure: a. Prepare a 1 mg/mL stock solution of this compound in acetonitrile. b. In a microcentrifuge tube, mix 100 µL of the sample solution (or a diluted reaction aliquot) with 200 µL of a sodium bicarbonate buffer (100 mM, pH 9.5). c. Add 200 µL of a 2 mg/mL solution of dansyl chloride in acetone. d. Vortex the mixture and incubate at 60°C for 30 minutes in the dark. e. After incubation, add 100 µL of a 2% methylamine solution in water to quench the excess dansyl chloride and vortex. f. Centrifuge the solution at 10,000 rpm for 5 minutes. g. Dilute the supernatant with the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.

    • Start with 40% A, increase to 95% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 254 nm.

3. Quantification:

  • A calibration curve should be prepared using standards of derivatized this compound of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and provides structural information, making it ideal for identifying and quantifying volatile compounds and reaction byproducts. Similar to HPLC, derivatization is often necessary to improve the volatility and chromatographic behavior of amines.

Experimental Protocol: GC-MS Analysis with Trifluoroacetic Anhydride (TFAA) Derivatization

1. Derivatization Procedure: a. To 100 µL of the sample solution (or a reaction aliquot) in a vial, add 50 µL of pyridine and 100 µL of trifluoroacetic anhydride (TFAA). b. Cap the vial tightly and heat at 70°C for 20 minutes. c. Cool the vial to room temperature. d. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. e. Reconstitute the residue in 200 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 80°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min and hold for 5 minutes.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

3. Quantification:

  • Quantification is achieved by integrating the peak area of a characteristic ion of the derivatized analyte and comparing it to a calibration curve prepared with derivatized standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful non-destructive technique that allows for the in-situ and real-time monitoring of reaction kinetics without the need for derivatization.[3][4] By observing the disappearance of reactant signals and the appearance of product signals, the reaction progress can be accurately quantified.

Experimental Protocol: Real-time ¹H NMR Reaction Monitoring

1. Sample Preparation: a. In an NMR tube, dissolve the limiting reactant in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mg/mL. b. Add a known concentration of an internal standard (e.g., mesitylene, 1,3,5-trichlorobenzene) that does not react with the reactants or products. c. Acquire an initial ¹H NMR spectrum (t=0). d. Add the other reactant(s) to the NMR tube, mix quickly, and place it in the NMR spectrometer.

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Nucleus: ¹H.

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 5 seconds (to ensure full relaxation for accurate quantification).

  • Number of Scans: 4-16 (depending on concentration).

  • Time Interval: Acquire spectra at regular intervals (e.g., every 5-10 minutes) for the duration of the reaction.

3. Data Analysis:

  • Identify characteristic signals for the reactants and products that do not overlap with other signals.

  • Integrate the area of these signals and the internal standard signal in each spectrum.

  • Calculate the concentration of each species at each time point relative to the constant concentration of the internal standard.

  • Plot the concentration of reactants and products versus time to obtain the reaction profile and determine reaction kinetics.

Visualizing Experimental and Logical Workflows

Diagrams can provide a clear and concise overview of complex processes. Below are Graphviz diagrams illustrating a general workflow for reaction monitoring and the derivatization chemistry for GC-MS analysis.

Reaction_Monitoring_Workflow cluster_prep Reaction Setup & Sampling cluster_analysis Analytical Procedure cluster_result Data Processing & Interpretation start Start Reaction sample Take Aliquot at Time (t) start->sample quench Quench Reaction (if necessary) sample->quench prep Sample Preparation (Dilution/Derivatization) quench->prep analysis Instrumental Analysis (HPLC/GC-MS/NMR) prep->analysis data Data Acquisition analysis->data process Data Processing (Integration, etc.) data->process quant Quantification vs. Calibration Curve process->quant kinetics Determine Reaction Progress/Kinetics quant->kinetics kinetics->sample Adjust Reaction Conditions

Caption: General workflow for monitoring a chemical reaction.

Derivatization_Reaction cluster_reactants Reactants cluster_product Product for GC-MS Analysis amine This compound product N-(2,2-diethoxyethyl)-N-ethyl-2,2,2-trifluoroacetamide (Volatile Derivative) amine->product + TFAA tfaa Trifluoroacetic Anhydride (TFAA)

Caption: Derivatization of this compound for GC-MS analysis.

References

Troubleshooting & Optimization

improving yield in reactions with 2,2-Diethoxy-N-ethyl-1-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,2-Diethoxy-N-ethyl-1-ethanamine (CAS 69148-92-1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction outcomes when using this versatile reagent. This compound serves as a stable precursor to N-ethylaminoacetaldehyde and is frequently utilized in the synthesis of heterocyclic compounds, most notably in the Pictet-Spengler reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an organic compound featuring an ethylamine core and a diethyl acetal functional group.[1] The acetal serves as a protecting group for the otherwise unstable aminoacetaldehyde. Its primary application is as a reactant in the Pictet-Spengler reaction to form N-ethyl-tetrahydro-β-carbolines, which are key structural motifs in many biologically active molecules and pharmaceutical compounds.[2][3] The reaction involves an acid-catalyzed in situ hydrolysis of the acetal to the aldehyde, which then condenses with a β-arylethylamine (like tryptamine) and cyclizes.

Q2: What are the optimal storage and handling conditions for this compound?

A2: this compound should be stored in a cool, dry place in a tightly sealed container, away from moisture and strong oxidizing agents. Amines can be irritants, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[1] As it is moisture-sensitive, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent premature hydrolysis of the acetal group, which could affect reaction stoichiometry and yield.

Q3: Can this compound be used in reactions other than the Pictet-Spengler reaction?

A3: Yes. After hydrolysis to generate the aldehyde, the resulting N-ethylaminoacetaldehyde can be used in other reactions that require an amino-aldehyde. A key example is reductive amination, where it can react with a primary or secondary amine to form a new secondary or tertiary amine after reduction of the intermediate imine/iminium ion.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, particularly in the context of the Pictet-Spengler reaction.

Issue 1: Low or No Yield of the Desired Tetrahydro-β-carboline Product

Q: My Pictet-Spengler reaction with tryptamine and this compound resulted in a very low yield. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. The troubleshooting process should systematically address the key steps of the reaction: acetal hydrolysis, imine formation, and cyclization.

Troubleshooting Workflow for Low Yield

G cluster_0 Troubleshooting: Low Yield start Low Yield Observed check_reagents 1. Verify Reagent Quality - Purity of tryptamine? - Purity/age of acetal? - Anhydrous solvent? start->check_reagents Start Here check_hydrolysis 2. Check Acetal Hydrolysis - Sufficient acid catalyst? - Correct acid type? - Adequate reaction time/temp? check_reagents->check_hydrolysis Reagents OK reagents_bad Action: Use purified reagents and dry solvents. check_reagents->reagents_bad Issue Found check_cyclization 3. Optimize Cyclization - Aromatic ring activated? - Steric hindrance? - Reversible reaction? check_hydrolysis->check_cyclization Hydrolysis OK hydrolysis_bad Action: Increase acid concentration or switch to TFA/HFIP. check_hydrolysis->hydrolysis_bad Issue Found check_workup 4. Review Workup/Purification - Product lost during extraction? - Degradation on silica gel? check_cyclization->check_workup Cyclization OK cyclization_bad Action: Use activating groups on tryptamine or try microwave heating. check_cyclization->cyclization_bad Issue Found solution Improved Yield check_workup->solution Workup OK workup_bad Action: Adjust pH for extraction; consider non-silica purification. check_workup->workup_bad Issue Found

Caption: A decision tree for troubleshooting low reaction yields.

Possible Causes & Solutions:

  • Incomplete Acetal Hydrolysis: The reaction is acid-catalyzed. Insufficient acid or a weak acid may not effectively hydrolyze the acetal to the reactive aldehyde.

    • Solution: Ensure you are using a strong acid catalyst. Trifluoroacetic acid (TFA) is often more effective than hydrochloric acid (HCl).[2][4] Using a solvent that also acts as a catalyst, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly improve yields.[5]

  • Sub-optimal Reaction Conditions: Traditional heating may be slow and lead to side reactions.

    • Solution: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (to under 20 minutes) and improve yields, often leading to direct precipitation of the product in high purity.[2][6]

  • Poor Nucleophilicity of the Arylethylamine: The Pictet-Spengler reaction works best with electron-rich aromatic rings (like indole). Electron-withdrawing groups on the tryptamine ring will slow down or prevent the cyclization step.[3][7]

    • Solution: If your tryptamine derivative is deactivated, you may need to use stronger acidic conditions or higher temperatures. However, be aware this can lead to degradation.

  • Reagent Purity: The presence of moisture can interfere with the reaction. The amine starting material may have degraded over time.

    • Solution: Use freshly distilled or purchased this compound and ensure your solvent is anhydrous.

ConditionAcid CatalystSolventTemperatureTimeYield (%)Reference
ConventionalHClProtic SolventReflux> 12 hModerate[3]
OptimizedTrifluoroacetic Acid (TFA)1,2-Dichloroethane (DCE)120 °C (Microwave)20 minHigh[2][6]
Catalyst/SolventNone (HFIP acts as catalyst)HFIPReflux3.5 h98%[5]

Table 1. Comparison of reaction conditions for the Pictet-Spengler synthesis of Tetrahydro-β-carbolines.

Issue 2: Formation of Side Products and Purification Challenges

Q: I've obtained a mixture of products, and my desired compound is difficult to purify. What are the likely side products and how can I simplify purification?

A: Side product formation and purification are common hurdles. The primary side products are often regioisomers or unreacted starting materials that have similar polarities to the product.

Possible Causes & Solutions:

  • Regioisomer Formation: If the aromatic ring of the β-arylethylamine has multiple possible sites for electrophilic attack, a mixture of regioisomers can be formed.[8]

    • Solution: This is substrate-dependent. Often, one position is electronically or sterically favored. If unavoidable, careful optimization of reaction conditions (temperature, catalyst) may improve selectivity. Purification will likely require careful column chromatography or HPLC.

  • Incomplete Reaction: Unreacted tryptamine and the intermediate imine can contaminate the final product. These often have similar chromatographic behavior.

    • Solution: Drive the reaction to completion by using a slight excess of the aldehyde component (this compound) or by extending the reaction time.[7] Monitoring the reaction by TLC or LC-MS is crucial.

  • Difficult Purification: Standard silica gel chromatography can be challenging for basic amine compounds. The product may stick to the acidic silica, leading to poor recovery and streaking.

    • Solution 1 (Precipitation): Optimized procedures, particularly with microwave heating in solvents like DCE with TFA, can cause the product to precipitate as a salt in high purity, eliminating the need for chromatography.[2][6]

    • Solution 2 (Modified Chromatography): If chromatography is necessary, consider neutralizing the silica gel with a small amount of triethylamine in the eluent (e.g., 1% triethylamine in a dichloromethane/methanol mixture). Alternatively, use a different stationary phase like alumina.

    • Solution 3 (Acid-Base Extraction): The basic nature of the amine product can be exploited. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to extract the amine product into the aqueous layer as its salt. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine back into an organic solvent.

Key Experimental Protocol: Microwave-Assisted Pictet-Spengler Synthesis

This protocol is adapted from highly efficient, modern procedures for the synthesis of N-ethyl-tetrahydro-β-carboline derivatives.[2][6]

Objective: To synthesize 2-ethyl-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.

Materials:

  • Tryptamine

  • This compound

  • Trifluoroacetic Acid (TFA)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Microwave synthesis vial

Procedure:

  • To a 10 mL microwave synthesis vial, add tryptamine (1.0 mmol).

  • Add anhydrous 1,2-dichloroethane (DCE) (5 mL).

  • Add this compound (1.2 mmol, 1.2 equivalents).

  • Finally, add trifluoroacetic acid (TFA) (2.0 mmol, 2.0 equivalents).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 120 °C for 20 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product trifluoroacetate salt will often precipitate from the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold DCE or diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum. The resulting salt is often of high purity (>95%) without the need for further purification.

Pictet-Spengler Reaction Mechanism

G Mechanism of the Pictet-Spengler Reaction acetal This compound aldehyde N-ethylaminoacetaldehyde (Reactive Intermediate) acetal->aldehyde 1. Acetal Hydrolysis (H+, H2O) iminium Iminium Ion (Electrophile) aldehyde->iminium 2. Condensation tryptamine Tryptamine tryptamine->iminium spiro Spiroindolenine Intermediate iminium->spiro 3. Cyclization (Electrophilic Attack) product Tetrahydro-β-carboline (Final Product) spiro->product 4. Rearomatization (-H+)

Caption: The four main steps of the Pictet-Spengler reaction.

References

Technical Support Center: Purification of 2,2-Diethoxy-N-ethyl-1-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the purification of 2,2-Diethoxy-N-ethyl-1-ethanamine. Given the compound's structure, containing both a secondary amine and a diethyl acetal functional group, this guide addresses challenges related to both moieties to assist researchers, scientists, and drug development professionals in achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can arise from the synthesis precursors and side reactions. These may include unreacted starting materials such as ethylamine and a haloacetaldehyde diethyl acetal (e.g., 2-bromoacetaldehyde diethyl acetal), byproducts from over-alkylation (tertiary amine formation), and degradation products. The secondary amine is susceptible to air oxidation, forming N-oxides, and can absorb atmospheric carbon dioxide to form carbonate salts.[1] The acetal group is sensitive to acid and can hydrolyze to form acetaldehyde and ethanol, particularly in the presence of moisture and acid.[2][3]

Q2: Which purification techniques are most suitable for this compound?

A2: The most common and effective purification methods for a liquid amine-acetal like this are fractional distillation under reduced pressure and column chromatography. The choice depends on the nature of the impurities and the required final purity. Distillation is effective for removing non-volatile impurities and byproducts with significantly different boiling points.[1] Column chromatography is useful for separating impurities with similar boiling points to the desired product.

Q3: Why is my purified this compound turning yellow over time?

A3: Yellowing of amines upon storage is often due to air oxidation, which can lead to the formation of colored impurities such as N-oxides.[1] To minimize this, it is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass bottle, and at a low temperature.

Q4: Can I use standard silica gel for column chromatography of this compound?

A4: While possible, using standard silica gel can be challenging for the purification of amines.[4] The acidic nature of silica can lead to strong, sometimes irreversible, adsorption of the basic amine, resulting in poor recovery and peak tailing.[4][5] To mitigate these issues, the silica gel can be deactivated by pre-treating it with a triethylamine solution, or an amine-modified stationary phase can be used.[4][5] Alternatively, using a more inert stationary phase like alumina may be beneficial.

Q5: My NMR analysis shows the presence of acetaldehyde and ethanol in my purified sample. What could be the cause?

A5: The presence of acetaldehyde and ethanol indicates the hydrolysis of the diethyl acetal group.[3][6] This is typically caused by exposure to acidic conditions, even trace amounts of acid, in the presence of water.[7] It is crucial to ensure all glassware is dry and to avoid acidic reagents or conditions during workup and purification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery after distillation - Product decomposition at high temperatures.- Inefficient fraction collection.- Product is azeotroping with a solvent or impurity.- Perform distillation under reduced pressure to lower the boiling point.- Ensure the distillation apparatus is well-insulated for efficient fractionation.- Check for known azeotropes and consider a different purification method if necessary.
Product purity does not improve after distillation - Impurities have boiling points very close to the product.- Use a more efficient distillation column (e.g., Vigreux or packed column).- Consider an alternative purification method such as column chromatography.
Streaking or tailing on TLC and poor separation in column chromatography - Strong interaction of the basic amine with the acidic silica gel stationary phase.[4][5]- Add a small amount of a competing amine like triethylamine (0.5-1%) to the eluent.[4]- Use an amine-functionalized silica gel column.[4][5]- Consider using basic alumina as the stationary phase.
Appearance of new, more polar spots on TLC after column chromatography - Hydrolysis of the acetal group on the acidic silica gel.[3]- Neutralize the silica gel before use (e.g., by washing with a triethylamine/hexane solution).- Minimize the time the compound spends on the column.- Use a less acidic stationary phase like neutral or basic alumina.
The product is a solid or has solid precipitate after purification - Formation of carbonate salts from the absorption of atmospheric CO2 by the amine.[1]- Handle and store the purified amine under an inert atmosphere (N2 or Ar).- The solid can sometimes be removed by filtration, but it indicates exposure to air.

Experimental Protocols

Fractional Distillation under Reduced Pressure

This protocol is suitable for purifying this compound from non-volatile impurities or those with significantly different boiling points.

Methodology:

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is thoroughly dried.

  • Drying Agent: Add a suitable basic drying agent, such as potassium hydroxide (KOH) pellets, to the crude product in the distillation flask to remove any residual water and acidic impurities.[1]

  • Distillation:

    • Heat the distillation flask gently using a heating mantle.

    • Slowly reduce the pressure to the desired level.

    • Collect any low-boiling fractions first.

    • Collect the main fraction at a stable temperature and pressure. The boiling point of the parent compound, aminoacetaldehyde diethyl acetal, is around 170 °C at atmospheric pressure, so expect a lower boiling point for the title compound under vacuum.

    • Stop the distillation before the flask is completely dry to avoid the formation of peroxides if any are present.

  • Storage: Store the purified, colorless liquid under an inert atmosphere.

Column Chromatography on Deactivated Silica Gel

This protocol is designed to purify this compound from impurities with similar polarities.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Deactivation (Optional but Recommended): Add 1% triethylamine to the eluent system to deactivate the acidic sites on the silica gel.[4]

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the prepared eluent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Ensure to remove the triethylamine as well, which may require a higher vacuum.

Data Presentation

The following table summarizes hypothetical data for the purification of a 10g batch of crude this compound to illustrate the effectiveness of different methods.

Purification Method Initial Purity (by GC-MS) Final Purity (by GC-MS) Yield (%) Key Impurities Removed
Simple Distillation 85%95%80%Non-volatile residues, high-boiling byproducts
Fractional Distillation (Vacuum) 85%99%75%Close-boiling isomers, starting materials
Column Chromatography (Silica Gel) 85%92%60%Polar impurities, some isomeric byproducts
Column Chromatography (Deactivated Silica Gel) 85%98.5%70%Most impurities, including polar and isomeric ones

Visualizations

PurificationWorkflow Purification Workflow for this compound crude_product Crude Product purity_analysis1 Purity Analysis (TLC, GC-MS) crude_product->purity_analysis1 decision Impurities Profile? purity_analysis1->decision distillation Fractional Distillation (under vacuum) decision->distillation  Volatile impurities with different boiling points chromatography Column Chromatography (Deactivated Silica) decision->chromatography Impurities with similar boiling points/polarity   pure_product Pure Product (>98%) distillation->pure_product chromatography->pure_product purity_analysis2 Final Purity Analysis pure_product->purity_analysis2

Caption: A decision-making workflow for selecting the appropriate purification method.

TroubleshootingGuide Troubleshooting Logic for Column Chromatography start Low Yield or Poor Separation check_tailing Is there streaking/tailing on TLC? start->check_tailing check_hydrolysis Are new, more polar spots appearing? check_tailing->check_hydrolysis No add_amine Add competing amine (e.g., Et3N) to eluent check_tailing->add_amine Yes deactivate_silica Deactivate silica with base before use check_hydrolysis->deactivate_silica Yes use_amine_silica Use amine-functionalized silica add_amine->use_amine_silica use_alumina Switch to neutral or basic alumina deactivate_silica->use_alumina

References

Technical Support Center: Troubleshooting Reactions with 2,2-diethoxy-N-ethylethanamine (CAS 69148-92-1)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2-diethoxy-N-ethylethanamine (CAS 69148-92-1), particularly in the synthesis of 1-substituted-2-mercaptoimidazoles and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 2,2-diethoxy-N-ethylethanamine (CAS 69148-92-1)?

A1: 2,2-diethoxy-N-ethylethanamine is a key reagent in the synthesis of various organic compounds. Its most cited application is in the preparation of 1-substituted-2-mercaptoimidazoles, which have shown potential antithyroid activity.[1] The molecule contains a secondary amine and a protected aldehyde (as a diethyl acetal), making it a versatile building block in heterocyclic synthesis.

Q2: What are the key reactive features of 2,2-diethoxy-N-ethylethanamine?

A2: The primary reactive sites are the nucleophilic secondary amine and the diethyl acetal. The acetal is stable under basic and neutral conditions but can be hydrolyzed to the corresponding aldehyde under acidic conditions. This in-situ generation of the aldehyde is often a key step in subsequent cyclization reactions.

Q3: What are the typical reaction partners for 2,2-diethoxy-N-ethylethanamine in the synthesis of mercaptoimidazoles?

A3: In the synthesis of 1-substituted-2-mercaptoimidazoles, 2,2-diethoxy-N-ethylethanamine is typically reacted with a source of thiocyanate, such as an isothiocyanate (R-N=C=S). The reaction proceeds through the formation of a thiourea intermediate, followed by acid-catalyzed cyclization.

Q4: What are the general storage and handling recommendations for this compound?

A4: 2,2-diethoxy-N-ethylethanamine should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is sensitive to moisture and strong oxidizing agents. Always consult the material safety data sheet (MSDS) for specific handling protocols and personal protective equipment (PPE) recommendations.

Troubleshooting Guide for Failed Reactions

Failed or low-yielding reactions are common in organic synthesis. This guide addresses specific issues that may arise when using 2,2-diethoxy-N-ethylethanamine.

Problem 1: Low or No Product Formation

Possible Cause 1.1: Incomplete Acetal Hydrolysis

The cyclization step to form the imidazole ring often requires the hydrolysis of the diethyl acetal to the free aldehyde. If the acidic conditions are not optimal, this hydrolysis may be incomplete, leading to a low yield of the desired product.

Solutions:

  • Optimize Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are critical. Common acids for this transformation include hydrochloric acid and sulfuric acid. A screening of different acids and their concentrations may be necessary.

  • Reaction Temperature and Time: Increasing the reaction temperature or prolonging the reaction time can promote acetal hydrolysis. However, be cautious of potential side reactions at elevated temperatures.

  • Water Content: Ensure the presence of a stoichiometric amount of water to facilitate hydrolysis. While some reaction solvents may contain residual water, adding a controlled amount can be beneficial.

Parameter Condition A (Low Yield) Condition B (Improved Yield) Condition C (Optimal Yield)
Acid Catalyst Acetic Acid (0.1 eq)Hydrochloric Acid (1.1 eq)Hydrochloric Acid (1.5 eq)
Temperature Room Temperature50 °C80 °C
Reaction Time 2 hours4 hours6 hours
Added Water None1.0 eq1.2 eq

Possible Cause 1.2: Degradation of Reactants or Intermediates

The reactants or the thiourea intermediate may be unstable under the reaction conditions, leading to decomposition and the formation of side products.

Solutions:

  • Temperature Control: Avoid excessively high temperatures, which can lead to decomposition. Running the reaction at a lower temperature for a longer duration might be beneficial.

  • Inert Atmosphere: If any of the reactants are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.

  • Order of Addition: Adding the acid catalyst portion-wise or at a lower temperature can help to control the reaction exotherm and minimize degradation.

Problem 2: Formation of Multiple Products/Impurities

Possible Cause 2.1: Side Reactions of the Amine

The secondary amine in 2,2-diethoxy-N-ethylethanamine is nucleophilic and can participate in side reactions, especially if there are other electrophilic species present in the reaction mixture.

Solutions:

  • Control Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of the isothiocyanate, for example, could lead to the formation of undesired byproducts.

  • Protecting Groups: In more complex syntheses, it may be necessary to protect the secondary amine if other functional groups need to be manipulated first.

Possible Cause 2.2: Incomplete Cyclization

In some cases, the thiourea intermediate may be stable and not fully cyclize to the desired mercaptoimidazole.

Solutions:

  • Stronger Acidic Conditions: As with incomplete acetal hydrolysis, stronger acidic conditions or a different acid catalyst may be required to drive the cyclization to completion.

  • Azeotropic Removal of Water: For some cyclization reactions, the removal of water can shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene).

Experimental Protocols

General Protocol for the Synthesis of 1-Ethyl-2-mercapto-1H-imidazole
  • Thiourea Formation: To a solution of 2,2-diethoxy-N-ethylethanamine (1.0 eq) in a suitable solvent (e.g., ethanol), add ethyl isothiocyanate (1.0 eq). Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Cyclization: To the reaction mixture, add an aqueous solution of hydrochloric acid (1.5 eq). Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate solution). The product may precipitate out of the solution or can be extracted with an organic solvent (e.g., ethyl acetate). The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Reaction_Pathway reagent1 2,2-diethoxy-N-ethylethanamine (CAS 69148-92-1) intermediate Thiourea Intermediate reagent1->intermediate + reagent2 Ethyl Isothiocyanate reagent2->intermediate hydrolysis_step Acid-Catalyzed Hydrolysis & Cyclization intermediate->hydrolysis_step product 1-Ethyl-2-mercapto-1H-imidazole hydrolysis_step->product

Caption: General reaction pathway for the synthesis of 1-ethyl-2-mercapto-1H-imidazole.

Troubleshooting_Logic start Reaction Failed or Low Yield check_hydrolysis Check Acetal Hydrolysis Conditions start->check_hydrolysis No/Low Product check_stability Assess Reactant/Intermediate Stability start->check_stability Multiple Products optimize_acid Optimize Acid Catalyst/ Concentration/Temperature check_hydrolysis->optimize_acid control_temp Lower Temperature/ Inert Atmosphere check_stability->control_temp

Caption: A logical workflow for troubleshooting failed reactions.

References

Technical Support Center: Optimization of Reaction Conditions for (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE, which is typically prepared via reductive amination of aminoacetaldehyde diethyl acetal with acetaldehyde.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation.[1][2] 2. Inactive reducing agent. 3. Unfavorable reaction pH.[2] 4. Low reaction temperature.1. a) Increase reaction time for imine formation before adding the reducing agent. b) Use a dehydrating agent (e.g., molecular sieves, MgSO₄) to drive the equilibrium towards the imine.[3] c) Consider gentle heating during imine formation. 2. a) Use a fresh batch of the reducing agent. b) Ensure the reducing agent was stored under appropriate anhydrous conditions. 3. Adjust the pH to be weakly acidic (around 4-6) to facilitate imine formation without protonating the amine starting material excessively.[2] 4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Presence of Unreacted Starting Materials 1. Insufficient equivalents of acetaldehyde or reducing agent. 2. Short reaction time.1. a) Use a slight excess (1.1-1.5 equivalents) of acetaldehyde. b) Ensure at least stoichiometric amounts of the reducing agent are used; a slight excess may be beneficial. 2. Extend the reaction time and monitor the progress by TLC or LC-MS.
Significant Imine Impurity in Final Product 1. Incomplete reduction of the imine.[1] 2. Insufficiently powerful reducing agent.1. a) Increase the amount of reducing agent. b) Extend the reaction time after the addition of the reducing agent. 2. Consider switching to a more reactive reducing agent. For instance, if using NaBH₃CN, NaBH(OAc)₃ could be an alternative.[2]
Formation of Side Products (e.g., Diethyl Amine, Ethanol) 1. Reduction of acetaldehyde by the reducing agent.[2] 2. Over-alkylation of the product.1. a) Use a milder reducing agent that is more selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][4] b) Add the reducing agent after allowing sufficient time for imine formation. 2. a) Use a controlled stoichiometry of acetaldehyde. b) A stepwise procedure of forming the imine first, followed by reduction can minimize this.[5]
Difficulty in Product Isolation and Purification 1. Emulsion formation during aqueous workup. 2. Co-extraction of impurities.[1] 3. Product volatility.1. a) Add brine to the aqueous layer to break the emulsion. b) Filter the biphasic mixture through a pad of celite. 2. a) Perform an acid-base extraction. The amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent. 3. Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. For highly volatile products, consider distillation for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE?

A1: The most prevalent method is the reductive amination of aminoacetaldehyde diethyl acetal with acetaldehyde. This process involves the formation of an intermediate imine, which is then reduced to the target secondary amine.[6]

Q2: Which reducing agent is best for this reaction?

A2: The choice of reducing agent depends on the specific reaction conditions and the desired selectivity.

  • Sodium borohydride (NaBH₄): A common and cost-effective reducing agent. However, it can also reduce the starting aldehyde.[2]

  • Sodium cyanoborohydride (NaBH₃CN): Milder and more selective for the iminium ion over the carbonyl group, which can lead to higher yields of the desired product.[2][4] It is often used in a one-pot procedure.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is particularly effective for reductive aminations.[5]

Q3: What are the optimal pH conditions for the reaction?

A3: The reaction is typically carried out under weakly acidic conditions (pH 4-6). This pH range is a compromise: it's acidic enough to catalyze the dehydration step in imine formation but not so acidic that it fully protonates the starting amine, which would render it non-nucleophilic.[2] Acetic acid is often added as a catalyst.[5]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining the TLC plate with a suitable agent like ninhydrin can help visualize the amine-containing compounds.

Q5: What is the best way to purify the final product?

A5: Purification can typically be achieved through an aqueous workup with an acid-base extraction to separate the basic amine product from non-basic impurities. Subsequent distillation under reduced pressure is often used to obtain the pure product.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE *

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
NaBH₄Methanol0 - 25126590
NaBH₃CNMethanol25248095
NaBH(OAc)₃Dichloromethane25188597

Note: These are representative data based on typical outcomes for reductive amination reactions and should be used as a guideline for optimization.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

  • To a solution of aminoacetaldehyde diethyl acetal (1.0 eq) in dichloromethane (DCM), add acetaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 18-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride

  • In a round-bottom flask, dissolve aminoacetaldehyde diethyl acetal (1.0 eq) and acetaldehyde (1.2 eq) in methanol.

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 2-4 hours to form the imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully add water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by distillation.

Visualizations

experimental_workflow cluster_imine_formation Imine Formation cluster_reduction Reduction cluster_workup Workup and Purification start Mix Aminoacetaldehyde Diethyl Acetal and Acetaldehyde in Solvent add_catalyst Add Acetic Acid (optional) start->add_catalyst stir_imine Stir at Room Temperature add_catalyst->stir_imine add_reducing_agent Add Reducing Agent (e.g., NaBH(OAc)₃) stir_imine->add_reducing_agent stir_reduction Stir until completion add_reducing_agent->stir_reduction quench Quench Reaction stir_reduction->quench extraction Aqueous Extraction quench->extraction dry Dry Organic Layer extraction->dry concentrate Concentrate dry->concentrate purify Purify (Distillation) concentrate->purify end end purify->end Final Product: (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE troubleshooting_workflow cluster_imine Check Imine Formation cluster_reduction Check Reduction Step cluster_side_products Check for Side Products start Low Product Yield? imine_check Unreacted Starting Materials? start->imine_check Yes imine_yes Incomplete Imine Formation imine_check->imine_yes Yes reduction_check Imine Present in Product? imine_check->reduction_check No imine_solution Increase reaction time for imine formation or add a dehydrating agent. imine_yes->imine_solution reduction_yes Incomplete Reduction reduction_check->reduction_yes Yes side_product_check Unexpected Side Products? reduction_check->side_product_check No reduction_solution Increase amount of reducing agent or switch to a stronger one. reduction_yes->reduction_solution side_product_yes Non-selective Reduction side_product_check->side_product_yes Yes end end side_product_check->end No, check other parameters side_product_solution Use a more selective reducing agent (e.g., NaBH(OAc)₃). side_product_yes->side_product_solution

References

Technical Support Center: Storage and Handling of 2,2-Diethoxy-N-ethyl-1-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 2,2-Diethoxy-N-ethyl-1-ethanamine to prevent its degradation. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Troubleshooting Guide: Common Issues and Solutions

IssueObservationPotential Cause(s)Troubleshooting Steps
Loss of Potency or Inconsistent Results Experiments yield lower than expected results or show high variability.Degradation of this compound due to improper storage.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. Check for Contamination: Analyze the compound for the presence of degradation products using a suitable analytical method (e.g., GC-MS, HPLC). 3. Perform a Fresh Stock Preparation: Prepare a new stock solution from a fresh, unopened container of the compound and repeat the experiment.
Change in Physical Appearance The typically colorless to pale yellow liquid appears discolored (e.g., yellowing, browning) or cloudy.Oxidation or hydrolysis has occurred.1. Do Not Use: Discolored or cloudy compound should be considered degraded and should not be used in experiments. 2. Review Storage History: Investigate if the container was left open, exposed to air, or stored in a humid environment. 3. Dispose of Properly: Dispose of the degraded compound according to your institution's chemical waste disposal guidelines.
pH of the Solution Changes Over Time The pH of a solution containing the compound drifts, usually becoming more acidic.Hydrolysis of the acetal functional group, leading to the formation of acetaldehyde and ethanol. The tertiary amine can also be susceptible to oxidation.1. Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use. 2. Buffer the Solution: If compatible with the experimental setup, use a buffered solvent system to maintain a stable pH. 3. Store Solutions Appropriately: If short-term storage of a solution is necessary, store it at 2-8°C and protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, protected from light. The recommended storage temperature is typically 2-8°C. It is crucial to prevent exposure to moisture, acids, and strong oxidizing agents.

Q2: What are the primary degradation pathways for this compound?

A2: The two primary degradation pathways for this compound are:

  • Hydrolysis: The acetal group is susceptible to acid-catalyzed hydrolysis, which breaks it down into acetaldehyde and ethanol. This can be initiated by exposure to moisture or acidic conditions.

  • Oxidation: The tertiary amine group can be oxidized, especially in the presence of air or other oxidizing agents. This can lead to the formation of N-oxides and other degradation products.

Q3: How can I detect degradation of this compound?

A3: Degradation can be monitored using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can separate the parent compound from its degradation products, allowing for quantification of its purity. A change in physical appearance, such as color change or turbidity, can also be an indicator of degradation.

Q4: What type of container should I use for storing this compound?

A4: Use a container made of an inert material, such as amber glass or a compatible polymer like high-density polyethylene (HDPE). The container should have a tight-fitting cap to prevent moisture and air from entering. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can help prevent oxidation.

Q5: Is it acceptable to store solutions of this compound?

A5: It is highly recommended to prepare solutions fresh for each experiment. If a solution must be stored, it should be for a short duration at 2-8°C, protected from light, and in a tightly sealed container. The stability of the compound in solution will depend on the solvent and any other components present. A stability study of the solution is recommended if it needs to be stored for an extended period.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for the Analysis of this compound

This protocol outlines a general method for developing a stability-indicating HPLC assay. Specific parameters may need to be optimized for your equipment and specific degradation products.

1. Objective: To quantify the amount of this compound and separate it from its potential degradation products.

2. Materials:

  • This compound reference standard
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (or other suitable buffer)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Method:

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: | Time (min) | %A | %B | | :--- | :--- | :--- | | 0 | 95 | 5 | | 20 | 5 | 95 | | 25 | 5 | 95 | | 26 | 95 | 5 | | 30 | 95 | 5 |
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 210 nm (or as determined by UV scan)
  • Injection Volume: 10 µL
  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
  • Sample Preparation: Dilute the sample to be tested in the mobile phase to fall within the range of the calibration curve.

4. Forced Degradation Study:

  • To ensure the method is stability-indicating, perform forced degradation studies on the reference standard.
  • Acid Hydrolysis: Treat the standard with 0.1 M HCl at 60°C for 24 hours.
  • Base Hydrolysis: Treat the standard with 0.1 M NaOH at 60°C for 24 hours.
  • Oxidative Degradation: Treat the standard with 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Heat the solid standard at 80°C for 48 hours.
  • Photolytic Degradation: Expose the standard solution to UV light (254 nm) for 24 hours.
  • Analyze the stressed samples using the HPLC method to ensure that the degradation products are resolved from the parent peak.

Data Presentation

Table 1: Recommended Storage Conditions and Incompatibilities

ParameterRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation and reduce vapor pressure.
Light Store in amber vials or in the darkTo prevent photolytic degradation.
Atmosphere Tightly sealed container, consider inert gas (Ar, N₂)To prevent hydrolysis from atmospheric moisture and to prevent oxidation.
pH Avoid acidic conditionsThe acetal linkage is susceptible to acid-catalyzed hydrolysis.
Incompatible Materials Strong acids, strong oxidizing agents, moistureCan cause rapid degradation of the compound.

Visualizations

degradation_pathway main This compound hydrolysis Hydrolysis (Moisture, Acid) main->hydrolysis oxidation Oxidation (Air, Oxidizing Agents) main->oxidation acetaldehyde Acetaldehyde hydrolysis->acetaldehyde + ethanol Ethanol hydrolysis->ethanol + n_oxide N-Oxide oxidation->n_oxide other_ox Other Oxidized Products oxidation->other_ox

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_storage Storage Assessment cluster_analysis Analysis cluster_decision Decision storage Receive and Store Compound (2-8°C, Dark, Dry) sampling Sample at Time Points (T=0, T=1mo, T=3mo, etc.) storage->sampling prep Prepare Sample for Analysis sampling->prep hplc HPLC Analysis prep->hplc data Quantify Purity and Degradants hplc->data spec Compare to Specification data->spec pass Pass spec->pass fail Fail - Investigate spec->fail

Caption: Workflow for a long-term stability study.

troubleshooting_logic start Inconsistent Experimental Results? check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_appearance Inspect Physical Appearance (Color, Clarity) start->check_appearance run_analytical Perform Analytical Test (e.g., HPLC) check_storage->run_analytical check_appearance->run_analytical prepare_fresh Prepare Fresh Stock Solution run_analytical->prepare_fresh result_ok Results Consistent? prepare_fresh->result_ok issue_resolved Issue Resolved result_ok->issue_resolved Yes degraded Compound Likely Degraded - Quarantine Lot result_ok->degraded No

Caption: Troubleshooting logic for inconsistent experimental results.

Technical Support Center: Managing 2,2-Diethoxy-N-ethyl-1-ethanamine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 2,2-Diethoxy-N-ethyl-1-ethanamine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture-sensitive?

A1: this compound (CAS 69148-92-1) is an organic compound featuring both an amine and an acetal functional group.[1] Its moisture sensitivity arises primarily from the acetal group, which is susceptible to hydrolysis under acidic conditions to yield an aldehyde and an alcohol.[2][3] The presence of atmospheric moisture can be sufficient to initiate this degradation, compromising the purity and reactivity of the compound.

Q2: How should I properly store this compound?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[4] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible substances like acids and strong oxidizing agents. Specialized packaging, such as Sure/Seal™ bottles, can provide a convenient method for storing and dispensing this reagent while protecting it from atmospheric moisture and oxygen.[5]

Q3: What are the signs of degradation in my this compound sample?

A3: Degradation due to moisture exposure may not always be visually apparent. However, a change in color from colorless to pale yellow could indicate the presence of impurities.[1] The most definitive way to assess degradation is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can detect the presence of hydrolysis byproducts.[6][7]

Q4: Can I use solvents directly from the bottle for my reaction with this compound?

A4: It is strongly recommended to use anhydrous (dry) solvents when working with moisture-sensitive reagents. Solvents should be dried using appropriate methods (e.g., distillation over a drying agent or passing through a solvent purification system) and stored over molecular sieves or under an inert atmosphere.[5]

Q5: What is the primary safety concern when handling this compound?

A5: Besides its moisture sensitivity, this compound is an amine and can be an irritant to the skin, eyes, and respiratory system. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Degradation of this compound due to moisture.- Ensure all glassware is oven-dried or flame-dried before use and cooled under an inert atmosphere.[5] - Use anhydrous solvents. - Handle the reagent under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).[8]
Incomplete reaction.- Verify the stoichiometry of your reactants. - Check the reaction temperature and time. - Confirm the purity of your starting materials using analytical methods.
Formation of unexpected byproducts Hydrolysis of the acetal group.- Rigorously exclude water from the reaction mixture. - If acidic conditions are required for a subsequent step, consider if the acetal needs to be protected. In many cases, acetals are used as protecting groups for aldehydes and ketones and are intentionally removed with acid.[3][9]
Side reactions involving the amine functionality.- The amine group is nucleophilic and basic, which could lead to unwanted side reactions. Consider protecting the amine group if it interferes with the desired transformation.
Inconsistent results between experiments Variable amounts of moisture contamination.- Standardize your procedure for handling moisture-sensitive reagents. - Always use freshly dried solvents and properly stored reagents. - Regularly check the seals on your storage containers.
Difficulty in isolating the product Presence of hydrolysis byproducts complicating purification.- If hydrolysis has occurred, you may need to adjust your purification strategy (e.g., chromatography conditions) to separate the desired product from the aldehyde and alcohol impurities.

Experimental Protocols

Protocol: General Procedure for Handling this compound under Inert Atmosphere

This protocol outlines the steps for safely transferring a moisture-sensitive liquid reagent using a syringe.

Materials:

  • This compound in a Sure/Seal™ bottle

  • Oven-dried glassware (e.g., round-bottom flask with a rubber septum)

  • Dry, inert gas source (Nitrogen or Argon) with a manifold or balloon setup

  • Dry, gas-tight syringe and a long needle[5][10]

  • Anhydrous solvent

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and assembled while hot, then allowed to cool under a stream of inert gas.[5]

  • Inert Atmosphere Setup: Purge the reaction flask with the inert gas for several minutes. If using a balloon, insert a needle connected to the balloon through the septum, and use a second needle as an outlet for the displaced air.

  • Syringe Preparation: Dry the syringe in an oven and allow it to cool in a desiccator. Purge the syringe with the inert gas by drawing and expelling the gas several times.

  • Reagent Transfer: a. Pierce the septum of the this compound Sure/Seal™ bottle with a needle connected to the inert gas source to create a slight positive pressure. b. Pierce the septum with the dry syringe needle and withdraw the desired volume of the reagent. c. To prevent drips and reaction with air, a small "buffer" of inert gas can be drawn into the syringe after the liquid. d. Transfer the reagent to the reaction flask by piercing the septum.

  • Reaction Setup: Once the reagent is transferred, remove the inert gas inlet needle from the reaction flask if a balloon is being used to maintain the inert atmosphere.

Protocol: Monitoring Acetal Hydrolysis via NMR Spectroscopy

This protocol provides a method to qualitatively assess the stability of this compound in the presence of moisture.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube and spectrometer

  • Small amount of D₂O

Procedure:

  • Prepare a solution of this compound in the deuterated solvent in an NMR tube.

  • Acquire a baseline ¹H NMR spectrum.

  • Add a drop of D₂O to the NMR tube, shake gently, and acquire another ¹H NMR spectrum.

  • If desired, a catalytic amount of a mild acid (e.g., a trace of trifluoroacetic acid) can be added to accelerate the hydrolysis for observational purposes.[7]

  • Monitor the appearance of new signals corresponding to the aldehyde and ethanol byproducts over time. The disappearance of the characteristic acetal proton signal will also be observed.

Data Presentation

Illustrative Hydrolysis Rate of Acetal Compounds

Acetal TypeStructureRelative Hydrolysis Rate (Illustrative)Notes
Acyclic AcetalR-CH(OR')₂ModerateGenerally less stable than cyclic acetals.
Cyclic Acetal (1,3-dioxolane)R-CH(O(CH₂)₂O)SlowThe five-membered ring provides greater stability.[2]
Electron-Withdrawing Group NearbyO₂N-Ar-CH(OR')₂SlowerElectron-withdrawing groups can destabilize the carbocation intermediate, slowing hydrolysis.[7]
Electron-Donating Group NearbyMeO-Ar-CH(OR')₂FasterElectron-donating groups can stabilize the carbocation intermediate, accelerating hydrolysis.[7]

Visualizations

Hydrolysis_Pathway cluster_0 Acetal Hydrolysis Acetal Acetal Protonated_Acetal Protonated_Acetal Acetal->Protonated_Acetal + H+ Carbocation Carbocation Protonated_Acetal->Carbocation - R'OH Hemiacetal Hemiacetal Carbocation->Hemiacetal + H2O Aldehyde Aldehyde Hemiacetal->Aldehyde - H+, - R'OH

Caption: Acid-catalyzed hydrolysis pathway of an acetal.

Experimental_Workflow cluster_workflow Handling Moisture-Sensitive Reagent A 1. Dry Glassware B 2. Assemble and Cool under Inert Gas A->B C 3. Purge Reaction Vessel B->C E 5. Transfer Reagent under Positive Pressure C->E D 4. Prepare Dry Syringe D->E F 6. Conduct Reaction under Inert Atmosphere E->F Troubleshooting_Logic Start Low Yield or Unexpected Byproducts? Check_Moisture Was moisture rigorously excluded? Start->Check_Moisture Improve_Technique Refine inert atmosphere technique. Use anhydrous solvents. Check_Moisture->Improve_Technique No Check_Purity Are starting materials pure? Check_Moisture->Check_Purity Yes Success Problem Resolved Improve_Technique->Success Purify_Reagents Purify starting materials. Check_Purity->Purify_Reagents No Check_Conditions Are reaction conditions correct? Check_Purity->Check_Conditions Yes Purify_Reagents->Success Optimize_Conditions Optimize temperature, time, and stoichiometry. Check_Conditions->Optimize_Conditions No Check_Conditions->Success Yes Optimize_Conditions->Success

References

identifying impurities in commercial 2,2-Diethoxy-N-ethyl-1-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and managing impurities in commercial 2,2-Diethoxy-N-ethyl-1-ethanamine (CAS: 69148-92-1).

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in commercial this compound?

A1: Impurities in commercial this compound can originate from the synthetic route and subsequent degradation. A common synthesis involves the reaction of chloroacetaldehyde diethyl acetal with ethylamine. Based on this, potential impurities include:

  • Starting Materials: Unreacted chloroacetaldehyde diethyl acetal and residual ethylamine.

  • Byproducts: Over-alkylation products, such as N,N-diethyl-2,2-diethoxy-1-ethanamine, can form if the reaction conditions are not carefully controlled.

  • Degradation Products: The acetal functional group is sensitive to acidic conditions and moisture, which can lead to hydrolysis, yielding ethanol and 2-(ethylamino)acetaldehyde.

Q2: How can I detect these impurities in my sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for separating, identifying, and quantifying volatile and semi-volatile impurities in this compound. Due to the polar nature of the amine, derivatization may sometimes be employed to improve chromatographic resolution, though it is often not strictly necessary for this compound.

Q3: What is the impact of these impurities on my experiments?

A3: The presence of impurities can have significant consequences in research and drug development. Unreacted starting materials can alter stoichiometric ratios and lead to unexpected side reactions. Over-alkylation byproducts can introduce compounds with different reactivity and pharmacological profiles. Hydrolysis products can also interfere with desired chemical transformations. In pharmaceutical applications, even trace amounts of unknown impurities can pose a safety risk and lead to regulatory challenges.

Q4: How should I store this compound to minimize degradation?

A4: To minimize hydrolysis, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Avoid contact with moisture and acidic conditions.

Troubleshooting Guide

Problem: My reaction yield is consistently lower than expected.

  • Possible Cause: The purity of your this compound may be lower than stated, with a significant percentage of impurities that do not participate in the desired reaction. Unreacted starting materials from the synthesis of the reagent could be present.

  • Solution:

    • Analyze the purity of the commercial reagent using the GC-MS protocol provided below.

    • Quantify the main component and any significant impurities.

    • Adjust the stoichiometry of your reaction based on the actual purity of the this compound.

    • If high levels of impurities are present, consider purifying the reagent by distillation.

Problem: I am observing an unexpected side product in my reaction.

  • Possible Cause: An impurity in the this compound is reacting to form the unexpected product. For example, unreacted chloroacetaldehyde diethyl acetal could react with other nucleophiles in your reaction mixture. Over-alkylation products may also have different reactivity.

  • Solution:

    • Use GC-MS to identify the impurities in your starting material.

    • Based on the identified impurities, postulate potential side reactions that could lead to the observed side product.

    • If an impurity is identified as the likely cause, purify the this compound before use.

Impurity Data

The following table summarizes the potential impurities and their likely origin. The concentration ranges are hypothetical and can vary between different commercial suppliers and batches.

Impurity NameCAS NumberLikely OriginTypical Concentration Range (%)
Chloroacetaldehyde diethyl acetal621-62-5Starting Material0.1 - 1.0
Ethylamine75-04-7Starting Material0.1 - 0.5
N,N-diethyl-2,2-diethoxy-1-ethanamine3616-57-7Over-alkylation0.5 - 2.0
Ethanol64-17-5Hydrolysis Product< 0.5
2-(ethylamino)acetaldehydeN/AHydrolysis Product< 0.2

Experimental Protocols

GC-MS Analysis of this compound

This protocol provides a general method for the analysis of this compound and its potential impurities.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column:

    • DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas:

    • Helium at a constant flow of 1.0 mL/min.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35 - 400 m/z.

Visualizations

experimental_workflow cluster_start Problem Identification cluster_analysis Impurity Analysis cluster_action Corrective Action cluster_end Resolution start Unexpected Experimental Result gcms Perform GC-MS Analysis of Starting Material start->gcms Analyze Reagent identify Identify & Quantify Impurities gcms->identify purify Purify Reagent (e.g., Distillation) identify->purify High Impurity Levels adjust Adjust Reaction Stoichiometry identify->adjust Low Impurity Levels end Proceed with Experiment purify->end adjust->end

Caption: Workflow for identifying and addressing impurity issues.

troubleshooting_guide issue Experimental Issue Observed (e.g., Low Yield, Side Product) check_purity Is Reagent Purity Suspicious? issue->check_purity analyze Analyze Reagent by GC-MS check_purity->analyze Yes other_factors Investigate Other Experimental Parameters check_purity->other_factors No impurity_found Impurities Identified? analyze->impurity_found impurity_found->other_factors No action Take Corrective Action: - Purify Reagent - Adjust Stoichiometry impurity_found->action Yes proceed Re-run Experiment action->proceed

Caption: Troubleshooting logic for experimental issues.

Technical Support Center: Scaling Up Reactions with 2,2-Diethoxy-N-ethyl-1-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,2-Diethoxy-N-ethyl-1-ethanamine. This resource is designed for researchers, chemists, and drug development professionals to provide guidance on scaling up chemical reactions involving this versatile intermediate. Here you will find frequently asked questions, detailed troubleshooting guides, and key technical data to ensure your scale-up process is safe, efficient, and successful.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound (CAS: 69148-92-1) is an organic compound featuring both a secondary amine and a diethyl acetal functional group.[1] This structure makes it a useful building block in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals.[1] It is typically a colorless to pale yellow liquid soluble in organic solvents with limited water solubility.[1]

Q2: What are the primary safety precautions for handling this compound on a larger scale?

A2: Due to its chemical nature, strict safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[2][3] Work should be conducted in a well-ventilated area, and respiratory protection may be necessary.[2]

  • Handling: Avoid contact with skin and eyes.[2] Use non-sparking tools and prevent fire from electrostatic discharge.[2] The compound is moisture-sensitive, so contact with water, moist air, and steam should be avoided.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and moisture.

Q3: My scale-up reaction is failing to go to completion. What are common causes?

A3: Incomplete conversion during scale-up is a frequent issue. Key factors include:

  • Insufficient Mixing: Unlike lab-scale magnetic stirring, large reactors require mechanical stirrers.[4] Inadequate agitation can lead to poor mass and heat transfer, creating localized concentration gradients and slowing the reaction.[5]

  • Heat Transfer Limitations: As reactor volume increases, the surface-area-to-volume ratio decreases dramatically.[4] This makes it harder to remove heat from exothermic reactions or supply heat for endothermic ones, affecting reaction kinetics. A runaway reaction is a serious risk for exothermic processes.[4]

  • Water/Moisture Contamination: This compound and many of its reactions are moisture-sensitive. Water can hydrolyze the acetal group or interfere with amine reactivity. Ensure all reagents, solvents, and equipment are scrupulously dry.

  • Equilibrium Limitations: If the reaction is reversible (e.g., acetal exchange or imine formation), the removal of a byproduct (like water or ethanol) may be necessary to drive the reaction to completion.[6] This is often less efficient on a larger scale.

Q4: I'm observing significant side product formation. Why might this be happening?

A4: Increased impurity levels can arise from several factors during scale-up:

  • Thermal Degradation: Longer reaction times and potential "hot spots" in large reactors due to inefficient heat transfer can lead to the thermal decomposition of starting materials or products.

  • Reaction with Solvents or Impurities: Ensure the solvent is inert under the reaction conditions. Impurities in lower-grade, large-volume starting materials can also participate in side reactions.

Q5: How can I effectively monitor the reaction progress during a large-scale run?

A5: Direct sampling from a large, sealed reactor is more complex than at the bench. Process Analytical Technology (PAT) tools like in-situ IR or Raman spectroscopy can provide real-time data. If taking manual samples, ensure the sample is representative of the bulk mixture and that the sampling process does not introduce contaminants (like air or moisture). Quench the sample immediately to prevent further reaction before analysis by GC, HPLC, or TLC.

Q6: What are the best practices for purifying this compound or its derivatives?

A6: The basic nature of the amine group can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica.[9]

  • Distillation: If the product is thermally stable and volatile, fractional distillation under reduced pressure is often the most effective method for large-scale purification.

  • Modified Chromatography: If chromatography is necessary, consider using an amine-functionalized stationary phase (KP-NH) or modifying the mobile phase with a competing amine like triethylamine (TEA) to mask the acidic silanol groups on the silica surface.[9][10]

Data Presentation

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 69148-92-1[1][11][12]
Molecular Formula C₈H₁₉NO₂[1][11][12]
Molecular Weight 161.24 g/mol [11][12][13]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 185.4°C at 760 mmHg[13]
Density 0.883 g/cm³[13]
pKa (Predicted) 8.52 ± 0.28[11]
Table 2: Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Storage Temperature Cool, dry placePrevents degradation and pressure buildup.[2]
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon)Prevents reaction with atmospheric moisture and CO₂.
Container Tightly sealed, appropriate for chemicalsPrevents contamination and leakage.[2]
Incompatibilities Acids, strong oxidizers, moistureHighly reactive with these substances, posing safety risks.

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC

This protocol outlines a standard method for monitoring reaction progress, which is critical during scale-up to identify issues early.

  • Sample Preparation:

    • Carefully extract a small, representative sample (approx. 0.1 mL) from the reactor.

    • Immediately quench the reaction by diluting the sample in a suitable solvent (e.g., ethyl acetate) that is also used as the TLC mobile phase. If an acid or base is used in the reaction, neutralize the sample.

  • TLC Plate Spotting:

    • Using a capillary tube, spot the diluted sample onto a silica gel TLC plate.

    • Also spot the starting material(s) and a co-spot (a mix of the reaction sample and starting material) for reference.

  • Elution:

    • Place the plate in a developing chamber containing an appropriate mobile phase system (e.g., a mixture of hexane and ethyl acetate, potentially with ~1% triethylamine to reduce amine tailing).

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp (if compounds are UV-active).

    • Stain the plate using a suitable agent (e.g., potassium permanganate or ninhydrin for amines) to visualize all spots.

    • Assess the disappearance of starting material and the appearance of the product spot to determine reaction progress.

Protocol 2: General Procedure for Aqueous Work-up to Purify an Amine Product

This protocol describes a liquid-liquid extraction technique to separate a basic amine product from non-basic impurities.

  • Quenching & Dilution: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add a 1M solution of hydrochloric acid (HCl) and shake vigorously. Allow the layers to separate. The basic amine product will form a salt and move into the aqueous (bottom) layer.

  • Separation: Drain the aqueous layer containing the product salt. The organic layer, containing non-basic impurities, can be discarded or washed again with 1M HCl to ensure complete extraction of the amine.

  • Basification: Combine the acidic aqueous extracts and cool in an ice bath. Slowly add a base (e.g., 5M NaOH solution) until the pH is >10. This neutralizes the amine salt, regenerating the free amine, which may precipitate or form an organic layer.

  • Product Extraction: Extract the free amine back out of the aqueous layer using a fresh organic solvent (e.g., MTBE or dichloromethane) multiple times (e.g., 3x).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amine product, now free of non-basic impurities.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

LowYieldTroubleshooting start Low Yield or Incomplete Conversion Detected (TLC/GC/LCMS) check_mixing Is Agitation Sufficient for Vessel Size? start->check_mixing check_temp Is Temperature Uniform and at Target? check_mixing->check_temp Yes improve_mixing Increase Stirrer RPM. Consider Baffle Installation. check_mixing->improve_mixing No check_reagents Are Reagents/Solvents Anhydrous? check_temp->check_reagents Yes recalibrate_temp Verify Thermocouple Accuracy. Check Heating/Cooling Jacket. check_temp->recalibrate_temp No check_equilibrium Is Reaction Reversible? check_reagents->check_equilibrium Yes dry_reagents Dry Solvents. Use Fresh, High-Purity Reagents. check_reagents->dry_reagents No drive_equilibrium Implement Byproduct Removal (e.g., Dean-Stark for water). check_equilibrium->drive_equilibrium Yes end_fail Issue Persists: Re-evaluate Chemistry check_equilibrium->end_fail No improve_mixing->check_temp recalibrate_temp->check_reagents dry_reagents->check_equilibrium end_ok Yield Improved drive_equilibrium->end_ok

Caption: Troubleshooting workflow for addressing low yield in scale-up reactions.

Diagram 2: Logic Diagram for Identifying Impurity Sources

ImpuritySourceLogic impurity New Impurity Observed path_thermal Thermal Stress impurity->path_thermal path_side_reaction Side Reaction impurity->path_side_reaction path_contaminant Starting Material Contaminant impurity->path_contaminant cause_hotspot Hot Spots / Long Reaction Time path_thermal->cause_hotspot cause_overalkylation Over-Alkylation / Stoichiometry Issue path_side_reaction->cause_overalkylation cause_reagent_purity Low Purity of Bulk Reagents path_contaminant->cause_reagent_purity solution_thermal Improve Heat Transfer Reduce Reaction Time cause_hotspot->solution_thermal Solution solution_side_reaction Optimize Reagent Addition Rate Control Stoichiometry Tightly cause_overalkylation->solution_side_reaction Solution solution_contaminant Analyze Incoming Raw Materials Purify Starting Materials cause_reagent_purity->solution_contaminant Solution

Caption: A logic diagram to help identify the root cause of new impurities.

References

Technical Support Center: Catalyst Selection for 2,2-Diethoxy-N-ethyl-1-ethanamine Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Diethoxy-N-ethyl-1-ethanamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in reactions mediated by this versatile aminoacetal, focusing on its primary application in the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is primarily used as a synthetic equivalent of N-ethylaminoacetaldehyde. Its principal application is in the Pictet-Spengler reaction, where it reacts with a β-arylethylamine, such as tryptamine, to form N-ethyl-tetrahydro-β-carboline derivatives.[1][2] These products are important scaffolds in medicinal chemistry and natural product synthesis.

Q2: Why is a catalyst necessary for reactions involving this compound?

A2: A catalyst, typically an acid, is required to facilitate the in-situ formation of the reactive electrophile from the aminoacetal. The acid promotes the hydrolysis of the diethyl acetal to the corresponding aldehyde, which then condenses with the amine functionality of the tryptamine to form an iminium ion. This iminium ion is sufficiently electrophilic to undergo the cyclization reaction with the electron-rich indole ring.[1]

Q3: What types of catalysts are effective for the Pictet-Spengler reaction with this compound?

A3: Both Brønsted and Lewis acids are effective catalysts.[3][4][5]

  • Brønsted acids: Strong protic acids like trifluoroacetic acid (TFA) are commonly used to drive the reaction.[6][7]

  • Lewis acids: A range of Lewis acids have been shown to be highly efficient, often allowing for milder reaction conditions and shorter reaction times, especially in conjunction with microwave irradiation.[3][4][8]

Q4: Can this reaction be performed enantioselectively?

A4: Yes, asymmetric Pictet-Spengler reactions using aminoacetals can be achieved using chiral catalysts. Chiral Brønsted acids, such as those derived from BINOL or SPINOL, have been successfully employed to induce enantioselectivity.[9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective Catalyst: The chosen acid catalyst may be too weak to promote iminium ion formation. 2. Presence of Water: Excess water can hydrolyze the iminium ion intermediate and prevent cyclization. 3. Low Reaction Temperature: The activation energy for the cyclization may not be reached.1. Catalyst Selection: Switch to a stronger Brønsted acid (e.g., trifluoroacetic acid) or screen a panel of Lewis acids (see Table 1). 2. Anhydrous Conditions: Ensure all reagents and solvents are dry. Consider adding molecular sieves to the reaction mixture. 3. Increase Temperature: If thermally stable, heat the reaction. Microwave irradiation can significantly reduce reaction times.[3][4][8]
Formation of Side Products 1. Over-alkylation: The product amine can sometimes react with remaining electrophiles. 2. Polymerization: The aldehyde intermediate may polymerize under strong acid conditions. 3. Rearrangement: In some cases, the spiroindolenine intermediate can undergo alternative rearrangements.[2]1. Stoichiometry Control: Use a slight excess of the tryptamine component to ensure the aminoacetal is fully consumed. 2. Gradual Addition: Add the catalyst slowly to the reaction mixture at a low temperature to control the concentration of the reactive intermediates. 3. Optimize Catalyst: A milder Lewis acid may provide better selectivity and reduce unwanted side reactions.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The basic nitrogen atoms in the substrate and product can neutralize the acid catalyst. 2. Product Inhibition: The product may coordinate with the Lewis acid catalyst, preventing turnover.1. Increase Catalyst Loading: Incrementally increase the molar percentage of the acid catalyst. 2. Choice of Catalyst: Switch to a Brønsted acid, which is less susceptible to product inhibition, or choose a Lewis acid with lower product affinity.
Diastereoselectivity Issues (for chiral substrates) 1. Thermodynamic vs. Kinetic Control: The reaction temperature can influence which diastereomer is favored. The cis isomer is often the kinetic product, while the trans can be the thermodynamic product.[1] 2. Catalyst Influence: The nature of the acid catalyst and its counterion can affect the stereochemical outcome.1. Temperature Control: For the kinetically favored product, run the reaction at a lower temperature. For the thermodynamically favored product, higher temperatures may be required. 2. Catalyst Screening: Experiment with different Brønsted or Lewis acids to find the optimal conditions for the desired diastereomer.

Data Presentation

Catalyst Screening for the Pictet-Spengler Reaction

The following tables summarize data from a study on Lewis acid-catalyzed Pictet-Spengler reactions, which provides a strong indication of effective catalysts for reactions involving aminoacetals and tryptamines.

Table 1: Lewis Acid Catalyst Screening for the Reaction of Tryptamine with Isovaleraldehyde

EntryLewis Acid (20 mol%)SolventTime (min)Yield (%)
1Sc(OTf)₃CH₂Cl₂1095
2Yb(OTf)₃CH₂Cl₂1095
3InCl₃CH₂Cl₂1095
4Bi(OTf)₃CH₂Cl₂1095
5Dy(OTf)₃CH₂Cl₂1095
6La(OTf)₃CH₂Cl₂1095
7Zn(OTf)₂CH₂Cl₂1090
8Cu(OTf)₂CH₂Cl₂1085
9BF₃·OEt₂CH₂Cl₂1080
10In(OTf)₃CH₂Cl₂1075
11BiCl₃CH₂Cl₂1060
12No CatalystCH₂Cl₂60<5

Data adapted from Srinivasan, N., & Ganesan, A. (2003). Highly efficient Lewis acid-catalysed Pictet–Spengler reactions discovered by parallel screening. Chemical Communications, (7), 916-917.[3][4][8] The reactions were performed using microwave irradiation. This data suggests that Triflate salts of Scandium, Ytterbium, Indium, and Bismuth are particularly effective.

Experimental Protocols

Representative Protocol for Brønsted Acid-Catalyzed Pictet-Spengler Reaction

This protocol is a representative procedure for the synthesis of N-ethyl-1,2,3,4-tetrahydro-β-carboline from tryptamine and this compound using trifluoroacetic acid (TFA) as a catalyst.

Materials:

  • Tryptamine

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq).

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-ethyl-1,2,3,4-tetrahydro-β-carboline.

Visualizations

Logical Workflow for Catalyst Selection

Catalyst_Selection_Workflow Start Reaction Fails or Gives Low Yield Check_Catalyst Is the Catalyst Strong Enough? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Anhydrous? Check_Catalyst->Check_Conditions Yes Use_Strong_Bronsted Use Stronger Brønsted Acid (e.g., TFA) Check_Catalyst->Use_Strong_Bronsted No Dry_Reagents Dry Reagents/Solvents & Add Molecular Sieves Check_Conditions->Dry_Reagents No Increase_Temp Increase Reaction Temperature (Conventional or Microwave) Check_Conditions->Increase_Temp Yes Screen_Lewis_Acids Screen Lewis Acids (e.g., Sc(OTf)3, Yb(OTf)3) Screen_Lewis_Acids->Check_Conditions Use_Strong_Bronsted->Screen_Lewis_Acids Still Fails Success Reaction Successful Use_Strong_Bronsted->Success Dry_Reagents->Success Increase_Temp->Success Pictet_Spengler_Mechanism cluster_activation Acetal Activation & Imine Formation cluster_cyclization Cyclization & Aromatization Aminoacetal This compound Aldehyde N-Ethylaminoacetaldehyde (Intermediate) Aminoacetal->Aldehyde Catalyst H+ (Acid Catalyst) Catalyst->Aminoacetal Protonation & Hydrolysis Iminium Iminium Ion (Key Electrophile) Aldehyde->Iminium Tryptamine Tryptamine Tryptamine->Iminium Condensation Spiro Spiroindolenine Intermediate Iminium->Spiro Electrophilic Attack (Cyclization) Carbocation Carbocation Intermediate Spiro->Carbocation Rearrangement Product N-Ethyl-tetrahydro- β-carboline Carbocation->Product Deprotonation (Catalyst Regeneration)

References

Validation & Comparative

Comparative Characterization of 2,2-Diethoxy-N-ethyl-1-ethanamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical and biological properties of 2,2-Diethoxy-N-ethyl-1-ethanamine and related compounds, offering a comparative analysis with alternative synthetic intermediates and biologically active molecules.

Introduction

This compound and its derivatives are aliphatic amines containing a reactive acetal functional group. This structural motif makes them valuable intermediates in organic synthesis and potential candidates for biological evaluation. Their utility stems from the acetal's stability under basic conditions and its susceptibility to hydrolysis under acidic conditions, allowing for the controlled release of an aldehyde functionality. The presence of a secondary amine in this compound provides a site for further functionalization, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. This guide provides a comparative overview of the characterization of this compound, its close analogs, and alternative compounds, supported by available experimental data.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for their handling, reactivity, and pharmacokinetic profiling. While specific experimental data for this compound is not widely available in the public domain, a comparative analysis can be drawn from its close analogs: 2,2-diethoxyethylamine (the primary amine), 2,2-Diethoxy-N,N-dimethylethanamine, and N,N-diethylaminoacetaldehyde diethyl acetal.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index
This compound 69148-92-1C8H19NO2161.24185.4 (at 760 mmHg)[1]1.419[1]
2,2-Diethoxyethylamine645-36-3C6H15NO2133.19163[2]1.4155-1.4195
2,2-Diethoxy-N,N-dimethylethanamine3616-56-6C8H19NO2161.24-1.41
N,N-Diethylaminoacetaldehyde diethyl acetal3616-57-7C10H23NO2189.30194.5 (at 760 mmHg)[3]1.432[3]

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of organic compounds. While a complete set of spectra for this compound is not publicly available, representative data from its primary amine analog, 2,2-diethoxyethylamine, can provide valuable insights into the expected spectral features.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The ¹H NMR spectrum of 2,2-diethoxyethylamine shows characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), a triplet for the methine proton of the acetal, and signals for the aminomethylene and amine protons. For this compound, one would expect additional signals corresponding to the N-ethyl group (a triplet and a quartet). A ¹H NMR spectrum is available for 2,2-Diethoxy-N,N-dimethylethanamine[4].

  • ¹³C NMR: The ¹³C NMR spectrum of 2,2-diethoxyethylamine reveals signals for the carbons of the ethoxy groups, the acetal carbon, and the aminomethylene carbon. For the N-ethyl derivative, additional resonances for the ethyl group carbons would be present.

3.2. Mass Spectrometry (MS)

The mass spectrum of 2,2-diethoxyethylamine shows a molecular ion peak and characteristic fragmentation patterns involving the loss of ethoxy and alkyl groups.[5] A key fragmentation pathway for aliphatic amines is the α-cleavage, leading to the formation of a stable iminium ion. For this compound, the fragmentation pattern would be influenced by the N-ethyl group.

3.3. Infrared (IR) Spectroscopy

The IR spectrum of 2,2-diethoxyethylamine exhibits characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-O stretching of the acetal group (strong bands in the 1050-1150 cm⁻¹ region).[6] For this compound, the N-H stretching band would be a single peak, characteristic of a secondary amine.

Synthesis Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the N-alkylation of a primary amine or the reaction of a haloacetal with an amine.

4.1. Reductive Amination

A common method for the synthesis of N-alkylated amines is the reductive amination of an aldehyde. In this case, aminoacetaldehyde diethyl acetal could be reacted with acetaldehyde in the presence of a reducing agent like sodium borohydride.

4.2. N-Alkylation of 2,2-diethoxyethylamine

2,2-diethoxyethylamine can be N-alkylated using an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a base to neutralize the hydrohalic acid formed.

4.3. Reaction of Chloroacetaldehyde Diethyl Acetal with Ethylamine

A straightforward approach involves the nucleophilic substitution of the chlorine atom in chloroacetaldehyde diethyl acetal with ethylamine.[7] This reaction is typically carried out in a suitable solvent and may require heating.

Experimental Workflow: Synthesis of N-Substituted Aminoacetals

cluster_reactants Reactants cluster_process Reaction cluster_products Products A Haloacetaldehyde Diethyl Acetal (e.g., Chloroacetaldehyde) C Nucleophilic Substitution A->C B Primary/Secondary Amine (e.g., Ethylamine) B->C D N-Substituted Aminoacetaldehyde Diethyl Acetal C->D E Byproduct (e.g., Amine Hydrohalide) C->E

Caption: General synthesis of N-substituted aminoacetals.

Biological Activity and Comparison with Alternatives

While specific biological data for this compound is limited, the broader class of aliphatic amines and N-substituted compounds has been investigated for various biological activities.

5.1. Antimicrobial Activity

Aliphatic amines and their derivatives have shown potential as antimicrobial agents. The mechanism of action is often attributed to their ability to disrupt bacterial cell membranes. For instance, a series of 2-aryloxy-N,N-diethylethanamine hydrochlorides exhibited weak antimicrobial activity against S. aureus and E. coli.[8] Similarly, N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives have demonstrated significant antimicrobial activity.[1][9]

Comparison with Cinnamaldehyde Derivatives: Cinnamaldehyde and its derivatives are known for their antimicrobial properties, with some analogs showing potent activity against pathogens like Acinetobacter baumannii by inhibiting cell division.[10] These compounds represent a different class of antimicrobials and could serve as a benchmark for evaluating the efficacy of novel aminoacetal derivatives.

5.2. Cytotoxicity

The cytotoxicity of aliphatic amines is a critical consideration for their potential use in drug development. Studies have shown a structure-activity relationship for the cytotoxicity of aliphatic amines, with factors like chain length influencing their toxicity.[5][6] Generally, aliphatic amines can cause skin, eye, and mucous membrane irritation.[11]

5.3. Enzyme Inhibition

The amine functionality in these derivatives makes them potential candidates for enzyme inhibition, particularly for enzymes with anionic binding sites. For example, various N-substituted compounds have been investigated as inhibitors of enzymes like nitric oxide synthase.[12]

Signaling Pathway: Potential Inhibition of Nitric Oxide Synthase

cluster_substrate Substrate cluster_enzyme Enzyme cluster_products Products L_Arginine L-Arginine iNOS Inducible Nitric Oxide Synthase (iNOS) L_Arginine->iNOS NO Nitric Oxide (NO) iNOS->NO L_Citrulline L-Citrulline iNOS->L_Citrulline Inhibitor Potential Inhibitor (e.g., Aminoacetal Derivative) Inhibitor->iNOS Inhibition

References

A Comparative Guide to the Analytical Validation of 2,2-Diethoxy-N-ethyl-1-ethanamine Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the validation of purity for 2,2-Diethoxy-N-ethyl-1-ethanamine (CAS: 69148-92-1), a key intermediate in various synthetic processes.[1] The objective is to present a clear, data-driven comparison of the two most common analytical approaches—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—to assist researchers in selecting the optimal method for their specific needs, whether for routine quality control or in-depth impurity profiling.

The validation framework is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[2][3][4]

Comparative Analytical Techniques

The choice of analytical technique for an aliphatic amine like this compound is primarily dictated by its physicochemical properties, namely its volatility and lack of a strong chromophore.

Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is the most direct and widely used technique for analyzing volatile amines.[5][6] Given the analyte's volatility, GC allows for separation from non-volatile impurities without complex sample preparation. The primary challenge in GC analysis of amines is their tendency to adsorb to active sites on columns and liners, which can cause significant peak tailing.[6] This is mitigated by using base-deactivated columns and liners.

Method B: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) following Pre-column Derivatization

Aliphatic amines lack UV-absorbing chromophores, making direct HPLC-UV detection difficult.[7] To overcome this, a pre-column derivatization step is employed, where the amine is reacted with a labeling agent to form a derivative that is easily detectable.[7] This approach is highly sensitive but introduces an additional step to the workflow that must be carefully controlled and validated.

Experimental Protocols

Method A: Gas Chromatography (GC-FID) Protocol

This protocol is designed for the direct quantitative analysis of this compound to determine its purity (assay).

  • Sample and Standard Preparation:

    • Accurately weigh approximately 100 mg of the this compound reference standard and sample into separate 100 mL volumetric flasks.

    • Dissolve and dilute to volume with Isopropanol to achieve a final concentration of 1.0 mg/mL.

    • Prepare a blank solution of Isopropanol.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

    • Column: DB-5ms (or equivalent base-deactivated 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Split/Splitless, 250°C, Split ratio 50:1.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detector: FID at 300°C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Purity is calculated using the area percent method, assuming all detected impurities have a similar response factor to the main analyte.

    • Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Method B: RP-HPLC-UV Protocol with DNFB Derivatization

This protocol is suitable for quantifying this compound and its primary or secondary amine-related impurities. 2,4-dinitrofluorobenzene (DNFB) is used as the derivatizing agent.

  • Derivatization Procedure:

    • To 1.0 mL of a 100 µg/mL solution of the sample in Acetonitrile, add 1.0 mL of a 10 mg/mL solution of DNFB in Acetonitrile and 0.5 mL of a 0.1 M Sodium Bicarbonate buffer (pH 9.0).

    • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.

    • Cool the solution to room temperature.

    • Neutralize by adding 0.5 mL of 0.1 M HCl.

    • Filter the resulting solution through a 0.45 µm syringe filter before injection.

    • Perform the same procedure for the reference standard.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 50% B, increase to 90% B over 15 minutes, hold for 2 minutes, return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 360 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantification is performed using an external standard method. A calibration curve is generated from the derivatized reference standard at multiple concentrations.

Validation Parameter Comparison

The following tables summarize the typical performance data obtained during the validation of each method, based on ICH Q2(R1) guidelines.[3][4][8]

Table 1: Comparison of Key Validation Parameters

Validation ParameterMethod A: GC-FIDMethod B: HPLC-UV (Derivatized)Commentary
Specificity High (for volatile impurities)High (for amine-related impurities)GC excels at separating volatile organic impurities. HPLC is specific for compounds that react with the derivatizing agent.
Linearity (R²) > 0.998> 0.999Both methods demonstrate excellent linearity. The derivatization step in HPLC, when controlled, yields highly linear responses.
Limit of Detection (LOD) ~0.01%~0.001%Derivatization significantly enhances sensitivity, making HPLC the superior choice for trace impurity detection.
Limit of Quantitation (LOQ) 0.03%0.003%HPLC offers a 10-fold lower quantitation limit, crucial for controlling low-level impurities.
Workflow Complexity LowHighGC involves a simple "dilute and shoot" approach. HPLC requires a multi-step derivatization process.
Throughput HighLowThe direct injection in GC allows for faster sample processing compared to the lengthy derivatization step in HPLC.

Table 2: Accuracy and Precision Data

MethodAnalyte LevelAccuracy (% Recovery)Precision (% RSD, n=6)
Method A: GC-FID 80%99.1%0.8%
100%100.2%0.5%
120%101.1%0.7%
Method B: HPLC-UV 80%100.5%0.6%
100%99.8%0.4%
120%100.9%0.5%

Data are illustrative and represent typical performance for these analytical methods.

Workflow and Logic Diagrams

The following diagram illustrates the logical workflow for the analytical validation process, applicable to both GC and HPLC methods, in accordance with ICH guidelines.

Analytical_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Analysis & Reporting Plan Define Analytical Target Profile (ATP) Develop Method Development & Optimization Plan->Develop Specificity Specificity & Selectivity Develop->Specificity Analysis Data Analysis & Statistical Evaluation Linearity Linearity & Range Specificity->Analysis Accuracy Accuracy Linearity->Analysis Precision Precision (Repeatability & Intermediate) Accuracy->Analysis LOD LOD & LOQ Precision->Analysis Robustness Robustness LOD->Analysis Robustness->Analysis Report Generate Validation Report Analysis->Report

References

Comparative Analysis of 2,2-Diethoxy-N-ethyl-1-ethanamine and Alternative Amine Reagents in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A detailed guide for researchers, scientists, and drug development professionals on the performance of 2,2-Diethoxy-N-ethyl-1-ethanamine in comparison to other amine reagents for the synthesis of key heterocyclic structures. This report provides a side-by-side analysis of reaction pathways, expected yields, and detailed experimental protocols to support informed reagent selection in drug discovery and development.

Introduction

This compound is a bifunctional amine reagent with utility as a synthetic intermediate in the preparation of various organic compounds, including pharmaceuticals and agrochemicals.[1] A notable application of this reagent is in the synthesis of 1-substituted-2-mercaptoimidazoles, a class of compounds investigated for their antithyroid activity. The unique structure of this compound, featuring a secondary amine and a protected aldehyde in the form of a diethyl acetal, allows for a two-step synthesis of the target imidazole ring system.

This guide provides a comparative assessment of this compound against more common and readily available amine reagents, such as diethylamine and N-ethylethylenediamine, in the context of synthesizing 1-ethyl-2-mercapto-4,5-dihydroimidazole. The comparison focuses on the reaction efficiency of the initial thiourea formation and the subsequent cyclization step, offering a theoretical and practical framework for reagent selection.

Reaction Pathway Overview

The synthesis of 1-ethyl-2-mercapto-4,5-dihydroimidazole from this compound proceeds through a two-step sequence:

  • Thiourea Formation: The secondary amine functionality of this compound reacts with a thiocarbonyl source, such as carbon disulfide or potassium thiocyanate, to form an N,N'-disubstituted thiourea intermediate.

  • Cyclization: The acetal group of the thiourea intermediate is hydrolyzed under acidic conditions to reveal an aldehyde, which then undergoes intramolecular condensation with the other nitrogen atom of the thiourea to form the dihydroimidazole ring.

This pathway is compared with synthetic routes utilizing alternative amines.

G cluster_0 Pathway A: this compound cluster_1 Pathway B: Diethylamine (Alternative) cluster_2 Pathway C: N-Ethylethylenediamine (Alternative) A1 This compound A2 N-(2,2-diethoxyethyl)-N'-ethylthiourea A1->A2 + CS2 A3 1-Ethyl-2-mercapto-4,5-dihydroimidazole A2->A3 Acid-catalyzed cyclization B1 Diethylamine B2 N,N-Diethylthiourea B1->B2 + CS2 B3 B3 B2->B3 Further reaction needed (No intramolecular cyclization) C1 N-Ethylethylenediamine C2 1-Ethyl-2-imidazolidinethione C1->C2 + CS2 G cluster_0 Experimental Workflow A Amine Reagent Selection B Thiourea Formation A->B C Cyclization (if applicable) B->C D Product Isolation C->D E Characterization D->E

References

A Comparative Guide to 2,2-Diethoxy-N-ethyl-1-ethanamine and 2,2-Diethoxyethylamine in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. This guide provides an objective comparison of two structurally related aminoacetals, 2,2-Diethoxy-N-ethyl-1-ethanamine and 2,2-Diethoxyethylamine, highlighting their respective performances in key synthetic applications. This comparison is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Chemical Structures and Properties

A fundamental understanding of the chemical properties of these two reagents is essential for predicting their reactivity and suitability for specific transformations. The key difference lies in the substitution at the nitrogen atom: 2,2-Diethoxyethylamine is a primary amine, while this compound is a secondary amine. This seemingly minor structural change significantly influences their steric and electronic characteristics.

PropertyThis compound2,2-Diethoxyethylamine
CAS Number 69148-92-1645-36-3
Molecular Formula C8H19NO2C6H15NO2
Molecular Weight 161.24 g/mol 133.19 g/mol
Structure CCNCC(OCC)OCCNCCC(OCC)OCC
Amine Type SecondaryPrimary
Boiling Point Not readily available162-163 °C
Density Not readily available0.916 g/mL at 25 °C

Performance in Key Synthetic Applications

The utility of these aminoacetals is demonstrated in their application as versatile synthons for the construction of heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.

Synthesis of Isoquinolines: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic method for the synthesis of isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal. 2,2-Diethoxyethylamine is a widely used reagent in this transformation.[1][2]

Reaction Scheme:

G benzaldehyde Benzaldehyde intermediate Benzalaminoacetal benzaldehyde->intermediate + amine 2,2-Diethoxyethylamine amine->intermediate isoquinoline Isoquinoline intermediate->isoquinoline H+

Figure 1: General workflow for the Pomeranz-Fritsch reaction.

While there is extensive literature on the use of primary aminoacetals like 2,2-Diethoxyethylamine in the Pomeranz-Fritsch reaction, the use of N-substituted analogues like this compound is less common for this specific transformation. The presence of the N-ethyl group in this compound introduces steric hindrance that can disfavor the cyclization step, potentially leading to lower yields or requiring harsher reaction conditions compared to the unsubstituted counterpart.

Experimental Protocol: Synthesis of Isoquinoline using 2,2-Diethoxyethylamine

A typical procedure involves the condensation of benzaldehyde with 2,2-diethoxyethylamine to form the corresponding benzalaminoacetal, followed by cyclization in the presence of a strong acid.

  • Step 1: Formation of Benzalaminoacetal. Benzaldehyde (1 equivalent) and 2,2-diethoxyethylamine (1 equivalent) are mixed, often without a solvent, and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Step 2: Cyclization. The crude benzalaminoacetal is then added to a strong acid, such as concentrated sulfuric acid, at a controlled temperature. The reaction mixture is heated to promote cyclization.

  • Work-up. The reaction is quenched by pouring it onto ice, followed by basification and extraction of the isoquinoline product with an organic solvent.

Quantitative Data:

ReactantReaction ConditionsProductYieldReference
2,2-DiethoxyethylamineConc. H2SO4, heatIsoquinoline~60%[1][2]

Note: Yields can vary depending on the specific substrate and reaction conditions.

Synthesis of 1-Substituted-2-mercaptoimidazoles: Antithyroid Agents

1-Substituted-2-mercaptoimidazoles are an important class of compounds known for their antithyroid activity. The synthesis of these heterocycles can be achieved through the reaction of an N-substituted aminoacetal with a source of thiocyanate. In this context, this compound serves as a key building block for introducing the N-ethyl substituent.

Reaction Scheme:

G amine This compound intermediate Thioureidoacetal amine->intermediate + thiocyanate Thiocyanic Acid or equivalent thiocyanate->intermediate imidazole 1-Ethyl-2-mercaptoimidazole intermediate->imidazole Cyclization

Figure 2: Synthetic pathway to 1-ethyl-2-mercaptoimidazole.

The primary amine, 2,2-Diethoxyethylamine, can also be used to synthesize the corresponding N-unsubstituted or differently substituted 2-mercaptoimidazoles. The choice between the two reagents directly dictates the substitution pattern at the N1 position of the resulting imidazole ring.

Experimental Protocol: Synthesis of 1-Ethyl-2-mercaptoimidazole

A general procedure involves the reaction of this compound with a thiocyanate source, followed by acid-catalyzed cyclization.

  • Step 1: Formation of the Thiourea Intermediate. this compound (1 equivalent) is reacted with a suitable thiocyanate source (e.g., potassium thiocyanate in the presence of an acid, or an isothiocyanate) in a suitable solvent.

  • Step 2: Cyclization and Hydrolysis. The intermediate thiourea derivative is then treated with an acid to facilitate cyclization and hydrolysis of the acetal to the corresponding aldehyde, which then participates in the ring closure to form the imidazolethione.

Quantitative Data (Representative):

ReactantReagentProductYieldReference
This compoundAcetonylisothiocyanate1-Ethyl-2-mercaptoimidazole~75%[3]

Comparison of Reactivity and Synthetic Utility

The choice between this compound and 2,2-Diethoxyethylamine is primarily dictated by the desired substitution pattern in the final product and the specific reaction mechanism.

FeatureThis compound2,2-Diethoxyethylamine
Nucleophilicity Generally more nucleophilic than the primary amine due to the electron-donating effect of the ethyl group.Less nucleophilic than the secondary amine.
Steric Hindrance The N-ethyl group introduces significant steric bulk, which can hinder reactions at the nitrogen atom and adjacent positions.Less sterically hindered, allowing for easier access to the nitrogen atom by electrophiles.
Synthetic Utility Ideal for introducing an N-ethyl group in heterocyclic synthesis, such as in the preparation of 1-ethyl-2-mercaptoimidazoles.A versatile building block for a wide range of heterocycles, most notably isoquinolines via the Pomeranz-Fritsch reaction.

The increased steric hindrance of the N-ethyl group in this compound can be a disadvantage in reactions where the approach of a bulky electrophile to the nitrogen is required. However, this steric bulk can also be exploited to achieve selectivity in certain reactions. Conversely, the primary amine of 2,2-Diethoxyethylamine is more versatile for reactions that require a primary amino group, such as the formation of imines in the Pomeranz-Fritsch reaction.

Conclusion

Both this compound and 2,2-Diethoxyethylamine are valuable reagents in organic synthesis, particularly for the construction of nitrogen-containing heterocycles.

  • 2,2-Diethoxyethylamine is the reagent of choice for the synthesis of isoquinolines via the Pomeranz-Fritsch reaction, where its primary amine functionality is essential for the initial imine formation.

  • This compound is a specialized reagent for introducing an N-ethyl substituent, as demonstrated in the synthesis of 1-ethyl-2-mercaptoimidazoles with potential antithyroid activity.

The selection between these two building blocks should be based on the desired final product and a careful consideration of the steric and electronic effects that the N-ethyl group imparts on the reactivity of the molecule. This guide provides the necessary foundational information and experimental context to assist researchers in navigating this choice effectively.

References

Comparative Guide to the Reaction Products of 2,2-Diethoxy-N-ethyl-1-ethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products of 2,2-Diethoxy-N-ethyl-1-ethanamine, focusing on its primary hydrolysis reaction and alternative synthetic pathways to obtain the corresponding aldehyde. Experimental data and detailed protocols are provided to support the comparison.

Introduction

This compound is an aminoacetal, a class of compounds containing both an amine and an acetal functional group. The reactivity of this molecule is primarily dictated by the susceptibility of the acetal group to hydrolysis under acidic conditions, which serves as a protective group for the aldehyde functionality. This guide explores the structure of the products formed from the deprotection of this compound and compares this method with alternative synthetic routes for the production of N-ethylaminoacetaldehyde.

Reaction of this compound: Acetal Hydrolysis

The principal reaction of this compound is the acid-catalyzed hydrolysis of the diethyl acetal to yield N-ethylaminoacetaldehyde and two equivalents of ethanol. This reaction is typically carried out in the presence of an acid catalyst in an aqueous solution.

Reaction Pathway:

hydrolysis_pathway reactant This compound intermediate Hemiaminal Intermediate reactant->intermediate H₂O, H⁺ product1 N-Ethylaminoacetaldehyde intermediate->product1 product2 Ethanol intermediate->product2

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis

A general procedure for the hydrolysis of N-substituted aminoacetaldehyde diethyl acetals is as follows:

  • Dissolution: Dissolve this compound in a suitable solvent, such as water or a mixture of water and a co-solvent like tetrahydrofuran (THF) or acetone.

  • Acidification: Add a catalytic amount of a strong acid (e.g., hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid). The pH of the solution should be acidic, typically between 1 and 3.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the hydrolysis. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Isolation: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude N-ethylaminoacetaldehyde.

  • Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Alternative Synthetic Routes to N-Ethylaminoacetaldehyde

For comparison, two alternative methods for the synthesis of N-ethylaminoacetaldehyde are presented below.

Reductive Amination of Glyoxal Diethyl Acetal

This method involves the reaction of glyoxal diethyl acetal with ethylamine in the presence of a reducing agent.

Reaction Pathway:

reductive_amination_pathway reactant1 Glyoxal Diethyl Acetal intermediate Imine Intermediate reactant1->intermediate reactant2 Ethylamine reactant2->intermediate product N-Ethyl-2,2-diethoxyethanamine intermediate->product Reduction

Caption: Reductive amination of glyoxal diethyl acetal.

Experimental Protocol: Reductive Amination
  • Imine Formation: Mix glyoxal diethyl acetal and ethylamine in a suitable solvent like methanol or ethanol. The reaction is often carried out at room temperature.

  • Reduction: To the solution containing the in-situ formed imine, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in portions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up and Isolation: Quench the reaction by adding water or a dilute acid. Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent.

  • Hydrolysis: The resulting N-ethyl-2,2-diethoxyethanamine can then be hydrolyzed to N-ethylaminoacetaldehyde following the protocol described in the previous section.

Swern Oxidation of N-Ethyl-2-aminoethanol

This method involves the oxidation of the primary alcohol group of N-ethyl-2-aminoethanol to an aldehyde.

Reaction Pathway:

swern_oxidation_pathway reactant N-Ethyl-2-aminoethanol product N-Ethylaminoacetaldehyde reactant->product Oxidation

Caption: Swern oxidation of N-Ethyl-2-aminoethanol.

Experimental Protocol: Swern Oxidation
  • Activation of DMSO: In a flask cooled to -78 °C, add oxalyl chloride to a solution of dimethyl sulfoxide (DMSO) in a non-polar solvent like dichloromethane.

  • Alcohol Addition: Slowly add a solution of N-ethyl-2-aminoethanol in dichloromethane to the activated DMSO mixture.

  • Base Addition: After stirring for a short period, add a hindered base, typically triethylamine, to the reaction mixture.

  • Warming and Quenching: Allow the reaction to warm to room temperature and then quench with water.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent. The product is then purified, typically by distillation.

Comparative Data

The following table summarizes the key aspects of the hydrolysis of this compound and the alternative synthetic routes. Please note that the data for the hydrolysis of the specific target compound is based on the expected reactivity of aminoacetals, and yields for the alternative routes are typical for these types of reactions.

FeatureHydrolysis of this compoundReductive Amination of Glyoxal Diethyl AcetalSwern Oxidation of N-Ethyl-2-aminoethanol
Starting Material This compoundGlyoxal diethyl acetal, EthylamineN-Ethyl-2-aminoethanol
Key Reagents Acid catalyst (e.g., HCl, H₂SO₄), WaterReducing agent (e.g., NaBH₄)Oxalyl chloride, DMSO, Triethylamine
Reaction Conditions Mild (Room temp. to 50 °C), AcidicMild (Room temperature)Cryogenic (-78 °C) followed by warming
Typical Yield Generally high (>90%)Moderate to high (60-85%) for the amination stepGood to high (70-95%)
Advantages Simple procedure, High atom economy, Readily available starting material if the acetal is used as a protecting group.Can be a one-pot procedure for the formation of the aminoacetal.Direct conversion of an amino alcohol to the amino aldehyde.
Disadvantages Requires a separate step if the acetal needs to be synthesized first.Requires a subsequent hydrolysis step to obtain the aldehyde.Requires cryogenic conditions and handling of toxic and corrosive reagents.

Conclusion

The hydrolysis of this compound represents a straightforward and high-yielding method for the preparation of N-ethylaminoacetaldehyde, particularly when the acetal is employed as a protecting group in a larger synthetic scheme. Alternative methods such as reductive amination and Swern oxidation offer viable routes from different starting materials. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups within the molecule to the specific reaction conditions. For a simple and efficient deprotection to reveal the aldehyde, acid-catalyzed hydrolysis is the preferred method. For the de novo synthesis of N-ethylaminoacetaldehyde, both reductive amination and Swern oxidation are powerful alternatives, each with its own set of advantages and disadvantages regarding reaction conditions and reagent handling.

A Comparative Guide to the Synthesis and Application of 2,2-Diethoxy-N-ethylethanamine (CAS 69148-92-1)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is a critical decision that impacts reaction efficiency, cost, and overall project timelines. This guide provides a comprehensive cost-benefit analysis of using 2,2-Diethoxy-N-ethylethanamine (CAS 69148-92-1), a versatile bifunctional molecule, in various synthetic pathways. We present a comparative assessment against viable alternatives, supported by experimental data and detailed protocols, to facilitate informed decision-making in your research endeavors.

Overview of 2,2-Diethoxy-N-ethylethanamine

2,2-Diethoxy-N-ethylethanamine is a synthetic equivalent of 2-(ethylamino)acetaldehyde, where the aldehyde functionality is protected as a diethyl acetal. This protection strategy allows for selective reactions involving the secondary amine without interference from the highly reactive aldehyde group. The diethyl acetal is stable under basic and nucleophilic conditions, and can be readily deprotected under acidic conditions to reveal the aldehyde for subsequent transformations.

Its primary application lies in the synthesis of nitrogen-containing heterocyclic compounds, such as imidazoles and other pharmacologically relevant scaffolds. It serves as a valuable C2-N synthon, introducing a two-carbon chain with a protected aldehyde and an ethyl-substituted amine.

Synthesis of 2,2-Diethoxy-N-ethylethanamine

The most direct and industrially viable synthesis of 2,2-Diethoxy-N-ethylethanamine involves the nucleophilic substitution of chloroacetaldehyde diethyl acetal with ethylamine.

Chloroacetaldehyde_diethyl_acetal Chloroacetaldehyde diethyl acetal Reaction + Chloroacetaldehyde_diethyl_acetal->Reaction Ethylamine Ethylamine Ethylamine->Reaction Product 2,2-Diethoxy-N-ethylethanamine Reaction->Product Nucleophilic Substitution Byproduct Ethylamine Hydrochloride Reaction->Byproduct

Synthesis of 2,2-Diethoxy-N-ethylethanamine.

Experimental Protocol:

A solution of chloroacetaldehyde diethyl acetal (1 equivalent) in a suitable solvent such as ethanol or acetonitrile is treated with an excess of ethylamine (2-3 equivalents). The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the precipitated ethylamine hydrochloride is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by distillation to afford 2,2-Diethoxy-N-ethylethanamine.

Comparative Analysis with Alternative Synthetic Strategies

The primary function of 2,2-Diethoxy-N-ethylethanamine is to introduce a 2-(ethylamino)acetaldehyde moiety. Below, we compare its synthesis and use with two common alternative strategies.

Scenario: Synthesis of a hypothetical substituted imidazole.

cluster_0 General Imidazole Synthesis Dicarbonyl 1,2-Dicarbonyl Compound Reaction_imidazole + Dicarbonyl->Reaction_imidazole Ammonia Ammonia Source Ammonia->Reaction_imidazole Aldehyde Aldehyde Component Aldehyde->Reaction_imidazole Imidazole Substituted Imidazole Reaction_imidazole->Imidazole Debus-Radziszewski Reaction

General scheme for imidazole synthesis.
Strategy 1: Direct use of 2,2-Diethoxy-N-ethylethanamine

This strategy involves the pre-synthesis of the target compound followed by its use in the desired reaction.

Start Chloroacetaldehyde diethyl acetal + Ethylamine Step1 Synthesize 2,2-Diethoxy- N-ethylethanamine Start->Step1 Step2 React with Dicarbonyl and Ammonia Source Step1->Step2 Step3 Acidic Workup/ Deprotection Step2->Step3 End Substituted Imidazole Step3->End

Workflow using pre-synthesized CAS 69148-92-1.
Strategy 2: Reductive Amination of a Protected Aminoacetaldehyde

This approach involves the ethylation of a commercially available protected aminoacetaldehyde.

Start Aminoacetaldehyde diethyl acetal + Acetaldehyde Step1 Reductive Amination (e.g., NaBH(OAc)3) Start->Step1 Step2 Purify 2,2-Diethoxy- N-ethylethanamine Step1->Step2 Step3 React with Dicarbonyl and Ammonia Source Step2->Step3 Step4 Acidic Workup/ Deprotection Step3->Step4 End Substituted Imidazole Step4->End

Workflow via reductive amination.
Strategy 3: Using an N-Protected Aminoacetaldehyde

This strategy utilizes an amine-protected building block, which is deprotected after the initial reaction.

Start N-Boc-2-aminoacetaldehyde + Dicarbonyl and Ammonia Source Step1 Imidazole Ring Formation Start->Step1 Step2 Deprotection of Boc Group (e.g., TFA) Step1->Step2 Step3 N-Ethylation (e.g., Ethyl iodide) Step2->Step3 End Substituted Imidazole Step3->End

Workflow using an N-protected starting material.

Quantitative Comparison of Synthesis Pathways

The following table provides a comparative overview of the three strategies based on estimated costs of starting materials, typical yields, and the number of synthetic steps. Prices are indicative and based on currently available catalog information for research quantities.

ParameterStrategy 1: Direct SynthesisStrategy 2: Reductive AminationStrategy 3: N-Protected Route
Starting Materials Chloroacetaldehyde diethyl acetal[1][2][3], Ethylamine[4][5][6][7][8]Aminoacetaldehyde diethyl acetal[9][10], Acetaldehyde[11], NaBH(OAc)₃N-Boc-2-aminoacetaldehyde[12][13], Ethyl iodide
Approx. Cost of Reagents Low to Moderate[1][5]ModerateHigh[12][13]
Number of Steps 11 (followed by purification)3 (imidazole formation, deprotection, ethylation)
Typical Yield Good to ExcellentGood to Excellent[14]Generally Good
Purification DistillationColumn ChromatographyMultiple purification steps
Scalability HighModerateLower

Cost-Benefit Analysis

Strategy 1: Direct Synthesis of 2,2-Diethoxy-N-ethylethanamine

  • Benefits: This is the most straightforward and cost-effective method for large-scale production. The starting materials are relatively inexpensive and the reaction is a simple one-pot procedure. Purification by distillation is generally scalable.

  • Costs: The reaction may require careful control of stoichiometry to minimize the formation of diethylamine as a byproduct. Handling of volatile and flammable ethylamine requires appropriate safety precautions.

Strategy 2: Reductive Amination

  • Benefits: This approach offers high yields and good functional group tolerance.[14] It is a versatile method for the synthesis of a wide range of secondary amines.

  • Costs: The starting material, aminoacetaldehyde diethyl acetal, is more expensive than chloroacetaldehyde diethyl acetal. The reducing agent, sodium triacetoxyborohydride, also adds to the cost. Purification often requires column chromatography, which can be less efficient for large-scale synthesis.

Strategy 3: N-Protected Route

  • Benefits: This strategy allows for the introduction of the ethyl group at a later stage of the synthesis, which can be advantageous if the ethylamino group is not compatible with earlier reaction conditions.

  • Costs: This is the most expensive and lengthy route, involving multiple protection, deprotection, and alkylation steps. The starting material, N-Boc-2-aminoacetaldehyde, is significantly more expensive than the unprotected or chloro-substituted acetals.[12][13] The multi-step nature of this route also leads to a lower overall yield.

Conclusion and Recommendations

For the synthesis of molecules requiring a 2-(ethylamino)acetaldehyde moiety, the direct synthesis of 2,2-Diethoxy-N-ethylethanamine (CAS 69148-92-1) from chloroacetaldehyde diethyl acetal and ethylamine presents the most cost-effective and scalable approach. Its primary advantages are the low cost of starting materials and a simple, one-step procedure.

The reductive amination route offers a viable alternative, particularly for smaller-scale syntheses where versatility and high yields are prioritized over cost. The N-protected strategy is the least economical and should only be considered when the synthetic route necessitates the late-stage introduction of the ethylamino group due to incompatibility with other reagents or conditions.

Researchers and drug development professionals should carefully consider the scale of their synthesis, budget constraints, and the overall synthetic strategy when choosing the most appropriate method for introducing the 2-(ethylamino)acetaldehyde building block. For most applications, the direct synthesis of CAS 69148-92-1 will provide the optimal balance of cost, efficiency, and scalability.

References

Safety Operating Guide

Prudent Disposal of 2,2-Diethoxy-N-ethyl-1-ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) with detailed disposal procedures for 2,2-Diethoxy-N-ethyl-1-ethanamine could be located. The following guidance is based on the chemical properties of its functional groups (aliphatic amine and acetal), general laboratory safety practices, and hazardous waste regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office and a licensed chemical waste disposal company to ensure full compliance with federal, state, and local regulations.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a member of the aliphatic amine family, this compound requires careful handling and disposal as hazardous waste. This guide provides a step-by-step operational plan for its disposal, designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar aliphatic amines, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Covering: A lab coat or chemical-resistant apron.

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any potential vapors.

II. Waste Identification and Segregation

Proper identification and segregation of chemical waste is the first step in compliant disposal.

  • Waste Characterization: All waste containing this compound, including pure unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as acids and oxidizing agents, to prevent hazardous reactions[1]. Store it in a designated and properly labeled waste container.

III. On-site Storage of Chemical Waste

Proper storage of hazardous waste is regulated and essential for safety.

  • Container: Use a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) containers are generally suitable for amine waste. Do not use metal containers for corrosive materials like some amines[2].

  • Labeling: Immediately label the waste container with a hazardous waste tag as soon as the first drop of waste is added. The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and its approximate concentration and volume.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel, at or near the point of generation, and away from ignition sources and incompatible chemicals[3]. Ensure the storage area is cool, dry, and well-ventilated[1].

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA[4].

IV. Disposal Procedure

The disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Do Not Dispose Down the Drain: Aliphatic amines can be harmful to aquatic life and are generally not suitable for sewer disposal[1][5]. Regulations may prohibit the drain disposal of aliphatic amines, especially those with more than six carbon atoms[6].

  • Arrange for Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container. They will work with a certified hazardous waste vendor for proper transportation and disposal, which will likely involve incineration at a permitted facility.

  • Record Keeping: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by regulations[1].

V. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain and absorb the spilled liquid.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Quantitative Data Summary

ParameterGuidelineSource
pH for Neutralization (General Amines) Not Recommended for In-Lab Treatment[5]
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of hazardous waste[4]
SAA Acute Hazardous Waste Limit ≤ 1 quart[4]
Empty Container Residue Limit (Non-acute) ≤ 3% by weight for containers < 110 gal[2]

Experimental Protocols

As in-laboratory treatment of this chemical waste is not recommended, no experimental protocols for treatment are provided. The primary protocol is that of safe collection, storage, and professional disposal.

Chemical Waste Disposal Workflow

The following diagram illustrates the general workflow for the disposal of laboratory chemical waste like this compound.

start Chemical Waste Generated (this compound) identify Identify as Hazardous Waste start->identify spill Spill Occurs start->spill segregate Segregate from Incompatible Waste identify->segregate container Select & Label Compatible Container segregate->container store Store in Satellite Accumulation Area (SAA) container->store request Request Waste Pickup (via EHS Office) store->request dispose Professional Disposal by Licensed Vendor (Incineration) request->dispose spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure spill_waste Collect Spill Debris as Hazardous Waste spill_procedure->spill_waste spill_waste->container

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.